Metipranolol Hydrochloride
Description
See also: Metipranolol (has active moiety).
Properties
IUPAC Name |
[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4.ClH/c1-10(2)18-8-15(20)9-21-16-7-11(3)17(22-14(6)19)13(5)12(16)4;/h7,10,15,18,20H,8-9H2,1-6H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLWNYSZZZWQCKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1OC(=O)C)C)C)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80957866 | |
| Record name | Metipranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36592-77-5 | |
| Record name | Optipranolol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36592-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Metipranolol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036592775 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metipranolol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80957866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METIPRANOLOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FBW237ALKD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of Metipranolol Hydrochloride on Aqueous Humor Dynamics
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides an in-depth technical overview of the mechanism of action of Metipranolol Hydrochloride, a non-selective beta-adrenergic antagonist, on aqueous humor dynamics. The primary therapeutic effect of Metipranolol in the management of open-angle glaucoma and ocular hypertension is the reduction of intraocular pressure (IOP). This is achieved predominantly through the suppression of aqueous humor production by the ciliary body. This guide synthesizes quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the core signaling pathways and experimental workflows to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Beta-Adrenergic Blockade
This compound is a non-selective beta-adrenergic receptor blocking agent, exhibiting potent antagonism at both β1- and β2-adrenergic receptors.[1][2][3] Unlike some other beta-blockers, it does not possess significant intrinsic sympathomimetic activity (ISA) or membrane-stabilizing (local anesthetic) properties.[1][3][4] Its therapeutic efficacy in glaucoma management stems from its interaction with the beta-adrenergic receptors located on the ciliary epithelium, the site of aqueous humor production.[2][5]
The sympathetic nervous system modulates aqueous humor formation, where stimulation of beta-receptors leads to an increase in production. Metipranolol functions by competitively blocking these receptors, thereby downregulating the baseline and sympathetically-stimulated production of aqueous humor.[2] This blockade is the cornerstone of its IOP-lowering effect.
Effect on Aqueous Humor Inflow (Production)
The principal mechanism by which Metipranolol lowers IOP is the reduction of aqueous humor production.[1][4][6][7] By blocking beta-adrenergic receptors in the ciliary body, it curtails the cellular processes that drive the secretion of aqueous humor into the posterior chamber. This effect has been quantified in both preclinical and clinical studies. For instance, a clinical trial involving patients with ocular hypertension demonstrated a significant reduction in aqueous humor flow rates following treatment with Metipranolol.[8]
| Parameter | Study Population | Metipranolol Concentration | Observed Effect | Reference |
| Aqueous Humor Flow Rate | Volunteers with Ocular Hypertension | 0.3% and 0.6% | 20% reduction from baseline | [8] |
| IOP Recovery (post-hyperosmotic challenge) | Rabbits | 0.6% | 41% reduction in recovery rate, indicating decreased inflow | [9] |
Effect on Aqueous Humor Outflow
While the primary mechanism of Metipranolol is inflow reduction, some literature suggests a potential minor effect on increasing aqueous humor outflow.[1][3][10] However, evidence for a significant impact on outflow facility is limited and not consistently observed. A key clinical study found that outflow facility remained unaltered after the administration of Metipranolol.[8] Therefore, any contribution of enhanced outflow to the overall IOP-lowering effect of Metipranolol is likely minimal and not its primary therapeutic pathway.
| Parameter | Study Population | Metipranolol Concentration | Observed Effect | Reference |
| Outflow Facility | Volunteers with Ocular Hypertension | 0.3% and 0.6% | Unaltered compared to baseline | [8] |
Overall Impact on Intraocular Pressure (IOP)
The net result of Metipranolol's significant reduction in aqueous humor production is a robust and clinically meaningful decrease in intraocular pressure. The onset of action is rapid, typically within 30 minutes, with a peak effect observed at approximately 2 hours.[4][7] The IOP reduction can be sustained for up to 24 hours.[4][7] Clinical studies have consistently demonstrated its efficacy, which is comparable to other non-selective beta-blockers like timolol and levobunolol.[11][12]
| Study Population | Metipranolol Concentration | Baseline IOP (mmHg) | Post-Treatment IOP (mmHg) | IOP Reduction | Reference |
| Ocular Hypertension / Open-Angle Glaucoma | 0.1% - 0.6% | Not specified | Not specified | 20% - 29% | [11] |
| Ocular Hypertension / Open-Angle Glaucoma | 0.3% - 0.6% | Not specified | Not specified | 25% - 33% | [10] |
| Ocular Hypertension | 0.6% | 25.9 (± 0.5) | 18.1 (± 1.2) at 6 weeks | ~30% | [8] |
| Ocular Hypertension | 0.3% | 27.1 (± 0.4) | 21.6 (± 1.5) at 6 weeks | ~20% | [8] |
| Special Forms of Glaucoma | Not specified | Not specified | Not specified | ~15% | [13][14] |
Pharmacokinetics and Metabolism
Upon topical administration, Metipranolol is rapidly and completely metabolized into deacetylmetipranolol, which is also an active beta-blocking metabolite.[4] The concentration of this active metabolite in the aqueous humor is dependent on the instilled drug concentration and the time elapsed since administration.
A study in cataract patients measured the concentration of deacetylmetipranolol in the aqueous humor at various time points after instillation of two different strengths of Metipranolol eye drops.[15]
| Instilled Concentration | Time Post-Instillation | Mean Deacetylmetipranolol Concentration (ng/mL) | Reference |
| 0.1% | 1 hour | 624.55 | [15] |
| 0.1% | 2 hours | 235.29 | [15] |
| 0.1% | 5 hours | 88.02 | [15] |
| 0.3% | 1 hour | 1289.20 | [15] |
| 0.3% | 2 hours | 1120.88 | [15] |
| 0.3% | 5 hours | 327.36 | [15] |
Key Experimental Protocols
The characterization of Metipranolol's effects on aqueous humor dynamics relies on established methodologies.
6.1 Measurement of Aqueous Humor Flow (Fluorophotometry) This non-invasive technique is the gold standard for measuring aqueous humor flow in humans. The protocol involves the topical administration of a fluorescent dye, such as fluorescein, which distributes throughout the anterior chamber. A specialized fluorophotometer is then used to measure the decay of fluorescein concentration in the cornea and anterior chamber over several hours. The rate of washout of the dye from the anterior chamber is directly proportional to the rate of aqueous humor flow.
6.2 Measurement of Outflow Facility (Tonography) Tonography is a method used to estimate the ease with which aqueous humor leaves the eye. The procedure involves applying a weighted tonometer to the cornea for a set period (typically 4 minutes). This applied weight increases the IOP, forcing aqueous humor out through the outflow pathways at a higher rate. The rate at which the IOP declines during this period is recorded and used to calculate the outflow facility, expressed in microliters per minute per millimeter of mercury (μL/min/mmHg).
6.3 In-Vitro Receptor Binding and Antagonism Assays The affinity and potency of Metipranolol at beta-adrenergic receptors are determined through preclinical assays.
-
Receptor Binding: Competitive binding assays are used to determine the drug's binding affinity (Ki). This involves using tissue homogenates rich in beta-receptors (e.g., rabbit iris and ciliary body) and measuring Metipranolol's ability to displace a radiolabeled beta-antagonist, such as ³H-dihydroalprenolol.[9]
-
Functional Antagonism: The antagonist potency (pA₂) is determined in isolated tissue preparations. For β1-receptors, the guinea pig atrium is used, measuring the drug's ability to block the chronotropic effects of a beta-agonist like isoproterenol.[9] For β2-receptors, the rat uterus is used, measuring the blockade of agonist-induced muscle relaxation.[9]
Conclusion
This compound effectively lowers intraocular pressure by acting as a non-selective antagonist at beta-adrenergic receptors in the ciliary epithelium. The overwhelming evidence points to the suppression of aqueous humor production as its primary and most significant mechanism of action. While minor effects on outflow have been postulated, they are not consistently supported by clinical data and are not considered a major contributor to its therapeutic effect. Through this well-defined mechanism, Metipranolol remains a valuable agent in the pharmacological management of glaucoma and ocular hypertension.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ocular beta-blockers in glaucoma management. Clinical pharmacological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metipranolol | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Ch 7 Medical Treatment of Glaucoma. A Patient's Guide to Glaucoma [eyerounds.org]
- 6. Articles [globalrx.com]
- 7. m.youtube.com [m.youtube.com]
- 8. A clinical trial of metipranolol, a noncardioselective beta-adrenergic antagonist, in ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Ocular metipranolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A blind randomised cross-over trial comparing metipranolol 0.3% with timolol 0.25% in open-angle glaucoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [Trials in pressure regulation with metipranolol eyedrops in special forms of glaucoma in ophthalmologic practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. [Trials in pressure regulation with metipranolol eyedrops in special forms of glaucoma in ophthalmologic practice] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Influence of the concentration of metipranolol eye drops on the drug concentration in human aqueous humour - PubMed [pubmed.ncbi.nlm.nih.gov]
Physicochemical Properties of Metipranolol Hydrochloride: A Technical Guide for Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist primarily utilized in ophthalmic formulations for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1] A thorough understanding of its physicochemical properties is paramount for the rational design and development of stable, effective, and bioavailable drug products. This guide provides an in-depth overview of the core physicochemical characteristics of this compound relevant to formulation, supported by experimental methodologies and visual representations of key concepts.
Core Physicochemical Properties
The formulation of a successful drug product is intrinsically linked to the physical and chemical characteristics of the active pharmaceutical ingredient (API). For this compound, key parameters include solubility, melting point, dissociation constant (pKa), and partition coefficient (logP). A summary of these properties is presented in Table 1.
Table 1: Summary of Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Solubility | ||
| In Water | Soluble | |
| In Ethanol (95%) | Freely soluble | |
| In Chloroform | Freely soluble | |
| In Benzene | Freely soluble | |
| In Ether | Slightly soluble | |
| In DMSO | Soluble | [2] |
| Melting Point | 105-107 °C | |
| pKa | 9.54 (Basic) | [1] |
| LogP (Octanol/Water) | 2.66 | [1] |
Solubility
This compound is reported to be soluble in water. It is also freely soluble in 95% ethanol, chloroform, and benzene, and slightly soluble in ether. Its solubility in dimethyl sulfoxide (DMSO) has also been noted.[2] The aqueous solubility is a critical factor for ophthalmic formulations, which are typically aqueous solutions.
Melting Point
The melting point of this compound is in the range of 105-107 °C. This thermal property is an important indicator of purity and can influence manufacturing processes such as milling and heat sterilization.
Dissociation Constant (pKa)
This compound has a basic pKa of 9.54.[1] As a weak base, its degree of ionization and, consequently, its solubility and permeability across biological membranes are pH-dependent. This is a crucial consideration for formulation, as the pH of an ophthalmic solution can impact drug absorption, stability, and patient comfort.
Partition Coefficient (LogP)
The octanol-water partition coefficient (LogP) of Metipranolol is 2.66, indicating a moderate degree of lipophilicity.[1] This property influences the drug's ability to penetrate the corneal epithelium, a key barrier to intraocular drug delivery.
Polymorphism
Polymorphism refers to the ability of a solid material to exist in more than one crystalline form. Different polymorphs can exhibit distinct physicochemical properties, including solubility, melting point, and stability, which can significantly impact the bioavailability and therapeutic efficacy of a drug product. While the potential for polymorphic variations in this compound that could affect bioavailability has been acknowledged, and X-ray powder diffraction has been suggested for their detection, detailed studies identifying and characterizing specific polymorphic forms of this compound are not widely available in the public domain.[3]
Stability Profile
The stability of this compound in formulation is critical for ensuring its safety and efficacy throughout its shelf life. As an ophthalmic product, considerations include chemical stability (protection from hydrolysis, oxidation, and photolysis) and physical stability (prevention of precipitation).
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[2][4] These studies typically involve exposing the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and light.[5] While specific forced degradation studies on Metipranolol are not extensively detailed in the available literature, studies on the related beta-blocker, metoprolol, have shown that it is stable under various stress conditions, including acid, base, thermal, and oxidative stress.[6][7][8]
Experimental Protocols
Accurate determination of the physicochemical properties of this compound relies on robust experimental protocols. The following sections outline the general methodologies for key experiments.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a common technique for determining the equilibrium solubility of a compound.
Caption: Workflow for solubility determination using the shake-flask method.
Protocol:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., purified water, buffer of specific pH) in a sealed container.
-
Agitate the container at a constant temperature for a sufficient period to allow for equilibrium to be reached (typically 24-48 hours).
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Determine the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
Melting Point Determination (Capillary Method)
The capillary method is a standard technique for determining the melting point of a crystalline solid.
Caption: Process for melting point determination via the capillary method.
Protocol:
-
Ensure the this compound sample is dry and finely powdered.
-
Pack a small amount of the sample into a capillary tube, which is sealed at one end.
-
Place the capillary tube into a melting point apparatus.
-
Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Record the temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid. This range is the melting point.
pKa Determination (Potentiometric Titration)
Potentiometric titration is a widely used method for determining the pKa of ionizable compounds.
Caption: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., deionized water).
-
Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH).
-
Continuously monitor the pH of the solution using a calibrated pH meter as the titrant is added in small increments.
-
Plot the pH values against the volume of titrant added to generate a titration curve.
-
The pKa is determined from the pH at the half-equivalence point, which is the point where half of the drug has been neutralized.
LogP Determination (Shake-Flask Method)
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Caption: Procedure for LogP determination using the shake-flask method.
Protocol:
-
Prepare a solution of this compound in one of the two immiscible solvents (n-octanol or water/buffer).
-
Add a known volume of the second immiscible solvent to a container with the drug solution.
-
Shake the container for a sufficient time to allow the drug to partition between the two phases and reach equilibrium.
-
Allow the two phases to separate completely.
-
Determine the concentration of this compound in each phase using a suitable analytical method.
-
Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.
Mechanism of Action and Signaling Pathway
Metipranolol is a non-selective beta-adrenergic antagonist, meaning it blocks both beta-1 and beta-2 adrenergic receptors.[1] In the context of glaucoma, its primary site of action is the ciliary body in the eye. The binding of catecholamines (like epinephrine and norepinephrine) to beta-receptors on the ciliary epithelium stimulates the production of aqueous humor. By blocking these receptors, Metipranolol reduces the production of aqueous humor, thereby lowering intraocular pressure.[9][10]
Caption: Signaling pathway for Metipranolol's action in reducing intraocular pressure.
Conclusion
The physicochemical properties of this compound, including its solubility, melting point, pKa, and lipophilicity, are fundamental to its formulation as an effective ophthalmic drug. This guide has summarized these key parameters and provided an overview of the experimental protocols for their determination. A clear understanding of these properties, along with considerations for stability and potential polymorphism, will enable researchers and formulation scientists to develop robust and reliable this compound drug products. Further research into the specific polymorphic forms and detailed stability-indicating assays would be beneficial for comprehensive product development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Buy this compound | 36592-77-5 | >98% [smolecule.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. jddtonline.info [jddtonline.info]
- 7. tsijournals.com [tsijournals.com]
- 8. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How Do Antiglaucoma Beta Blockers Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 10. BETA -BLOCKERS AND GLAUCOMA | PPT [slideshare.net]
The Dawn of a New Ocular Hypotensive Agent: An In-depth Technical Guide to the Early Discovery and Development of Metipranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early discovery and development of Metipranolol Hydrochloride, a non-selective beta-adrenergic antagonist that became a significant therapeutic agent for the management of glaucoma and ocular hypertension.
Executive Summary
Metipranolol, developed in the former Czechoslovak Socialist Republic (ČSSR) at the Research Institute for Pharmacy and Biochemistry (VUAB), emerged as a potent ocular hypotensive agent. Its development journey, from initial synthesis to preclinical and clinical evaluation, established its efficacy in reducing intraocular pressure (IOP) primarily through the suppression of aqueous humor production. This document details the pivotal experiments, quantitative data, and methodologies that defined the early understanding of this compound.
Chemical Synthesis and Structure
The synthesis of metipranolol involves the reaction of 4-hydroxy-2,3,6-trimethylphenyl acetate with (S)-2-(chloromethyl)oxirane, followed by a reaction with propan-2-amine. The final step is the formation of the hydrochloride salt.
Chemical Structure:
-
IUPAC Name: (RS)-4-{[2-hydroxy-3-(isopropylamino)propyl]oxy}-2,3,6-trimethylphenyl acetate hydrochloride
-
Molecular Formula: C₁₇H₂₈ClNO₄
-
Molecular Weight: 345.9 g/mol
Preclinical Pharmacology
The initial pharmacological screening of metipranolol focused on its interaction with adrenergic receptors and its effect on intraocular pressure in animal models.
In Vitro Receptor Pharmacology
Key in vitro experiments were conducted to determine the affinity of metipranolol for beta-adrenergic receptors. The pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the agonist's concentration-response curve, was a critical parameter.
Table 1: In Vitro Beta-Adrenergic Receptor Antagonism of Metipranolol
| Tissue Preparation | Agonist | Metipranolol pA₂ Value | Receptor Subtype |
| Guinea Pig Atrium | Isoprenaline | 8.3 | β₁ |
| Rat Uterus | Fenoterol | 8.4 | β₂ |
Data sourced from preclinical pharmacology studies.
-
Tissue Preparation: Male guinea pigs were euthanized, and the atria were dissected and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ and 5% CO₂.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve for the beta-agonist isoprenaline was established to determine the baseline response.
-
Antagonist Incubation: The tissue was then incubated with a known concentration of metipranolol for a predetermined period.
-
Shifted Agonist Curve: A second cumulative concentration-response curve for isoprenaline was generated in the presence of metipranolol.
-
pA₂ Calculation: The dose ratio (the ratio of the EC₅₀ of the agonist in the presence and absence of the antagonist) was calculated. The pA₂ value was then determined using the Schild equation: pA₂ = -log(molar concentration of antagonist) + log(dose ratio - 1). This process was repeated for at least three different concentrations of metipranolol to generate a Schild plot.
In Vivo Ocular Pharmacology in Animal Models
The primary in vivo model for assessing the IOP-lowering effect of metipranolol was the rabbit.
Table 2: Effect of Topical Metipranolol on Intraocular Pressure (IOP) in Rabbits
| Animal Model | Treatment | Maximum IOP Reduction (mmHg) |
| α-chymotrypsin-induced ocular hypertension | 0.3% Metipranolol | 5.8 |
Data from studies on α-chymotrypsinized rabbit eyes.
-
Animal Model: New Zealand white rabbits were used for this model.
-
Induction: Ocular hypertension was induced in one eye by injecting α-chymotrypsin into the posterior chamber.
-
IOP Measurement: Baseline IOP was measured using a calibrated applanation tonometer.
-
Drug Administration: A single drop of 0.3% metipranolol ophthalmic solution was instilled into the hypertensive eye.
-
Post-treatment Monitoring: IOP was measured at regular intervals post-instillation to determine the time course and magnitude of the pressure reduction.
Mechanism of Action: Reduction of Aqueous Humor Flow
Early studies elucidated that the primary mechanism by which metipranolol lowers IOP is by reducing the production of aqueous humor.
Table 3: Effect of Metipranolol on Aqueous Humor Dynamics in Ocular Hypertensive Patients
| Treatment (twice daily for six weeks) | Aqueous Humor Flow Rate Reduction |
| 0.3% Metipranolol | 20% |
| 0.6% Metipranolol | 20% |
Data from a randomized, double-masked clinical trial in volunteers with ocular hypertension.[1]
Experimental Workflow: Clinical Evaluation of Aqueous Humor Dynamics
Caption: Workflow for a clinical trial evaluating the effect of Metipranolol on aqueous humor dynamics.
Early Clinical Development
The early clinical trials of metipranolol were designed to assess its safety and efficacy in patients with open-angle glaucoma and ocular hypertension.
Logical Relationship: From Preclinical Findings to Clinical Application
References
Spectroscopic Characterization of Metipranolol Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Chemical Structure and Properties
-
IUPAC Name: [4-[2-hydroxy-3-(propan-2-ylamino)propoxy]-2,3,6-trimethylphenyl] acetate;hydrochloride
-
Chemical Formula: C₁₇H₂₈ClNO₄[1]
-
Molecular Weight: 345.9 g/mol [1]
Spectroscopic Data
The following tables summarize the expected quantitative data from the spectroscopic analysis of Metipranolol Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR data presented below are predicted based on the analysis of structurally similar beta-blockers, particularly propranolol, and general principles of NMR spectroscopy.[2][3][4] The hydrochloride salt form will influence the chemical shifts of protons near the amine group.
Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~9.0 | br s | 2H | NH₂ ⁺ |
| ~6.8 | s | 1H | Ar-H |
| ~5.8 | br s | 1H | OH |
| ~4.1 | m | 1H | CH -OH |
| ~3.9 | m | 2H | Ar-O-CH₂ |
| ~3.3 | m | 1H | CH (CH₃)₂ |
| ~3.1 | m | 2H | CH₂ -NH₂⁺ |
| 2.27 | s | 3H | O-C(=O)-CH₃ |
| 2.15, 2.10, 2.05 | s | 9H | Ar-CH₃ (3x) |
| ~1.2 | d | 6H | CH(CH₃ )₂ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆
| Chemical Shift (δ) ppm | Assignment |
| ~169.0 | C =O (acetate) |
| ~150.0 | Ar-C -O (ether) |
| ~145.0 | Ar-C -O (acetate) |
| ~125-130 | Ar-C (quaternary) |
| ~115.0 | Ar-C H |
| ~70.0 | Ar-O-C H₂ |
| ~65.0 | C H-OH |
| ~50.0 | C H(CH₃)₂ |
| ~47.0 | C H₂-NH₂⁺ |
| ~21.0 | O-C(=O)-C H₃ |
| ~18.0 | CH(C H₃)₂ |
| ~12.0, ~16.0, ~20.0 | Ar-C H₃ (3x) |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. The data below is based on the analysis of similar compounds like propranolol hydrochloride.[5][6]
Table 3: Predicted FT-IR Spectral Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3200 | Broad, Strong | O-H stretch (alcohol), N-H stretch (amine salt) |
| ~2970 | Medium | C-H stretch (aliphatic) |
| ~1760 | Strong | C=O stretch (ester) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1200 | Strong | C-O stretch (ester and ether) |
| ~1100 | Strong | C-N stretch |
| ~800 | Medium | C-H bend (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides valuable information for its identification and structural confirmation. The following data is based on MS/MS fragmentation.[7][8]
Table 4: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 310.2 | [M+H]⁺ (protonated molecule of the free base) |
| 233.1 | Fragment ion resulting from the loss of the isopropylamino-propanol side chain |
| 191.1 | Fragment ion |
| 268.1 | Fragment ion |
Experimental Protocols
The following are detailed methodologies for the spectroscopic characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Materials:
-
This compound sample
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of DMSO-d₆ in a clean, dry vial.
-
Sample Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of DMSO-d₆.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Typical parameters: pulse angle of 90°, spectral width of 16 ppm, acquisition time of 2-4 seconds, and a relaxation delay of 5 seconds.
-
Collect a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 250 ppm, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Objective: To obtain an FT-IR spectrum of this compound to identify its functional groups.
Materials:
-
This compound sample
-
Potassium bromide (KBr), spectroscopy grade
-
Agate mortar and pestle
-
Pellet press
-
FT-IR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture.
-
In an agate mortar, grind approximately 1-2 mg of this compound with about 100-200 mg of dry KBr until a fine, homogeneous powder is obtained.[9]
-
-
Pellet Formation:
-
Transfer a portion of the mixture into a pellet die.
-
Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.[9]
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet or empty sample compartment and subtract it from the sample spectrum.
-
Mass Spectrometry (MS)
Objective: To obtain a mass spectrum of this compound to determine its molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Methanol or other suitable solvent
-
Mass spectrometer (e.g., LC-MS/MS with ESI or a GC-MS with EI)
Procedure (using Electrospray Ionization - ESI):
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent like methanol.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.
-
MS Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
MS/MS Fragmentation:
-
Select the protonated molecular ion ([M+H]⁺) as the precursor ion.
-
Subject the precursor ion to collision-induced dissociation (CID) to generate fragment ions.
-
Acquire the product ion spectrum.
-
Signaling Pathway and Experimental Workflow
Beta-Adrenergic Receptor Antagonist Signaling Pathway
Metipranolol is a non-selective β-adrenergic receptor antagonist. It blocks the binding of endogenous catecholamines like epinephrine and norepinephrine to β₁ and β₂-adrenergic receptors. This action inhibits the downstream signaling cascade that is normally initiated by agonist binding. The following diagram illustrates this inhibitory effect.
Beta-Adrenergic Receptor Antagonism by Metipranolol
Spectroscopic Characterization Workflow
The logical workflow for the comprehensive spectroscopic characterization of this compound is outlined below.
Workflow for Spectroscopic Characterization
References
- 1. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. scispace.com [scispace.com]
- 3. 1H and 13C NMR characteristics of β-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Application of UHPLC-QqQ-MS/MS Method for Quantification of Beta-Adrenergic Blocking Agents (β-Blockers) in Human Postmortem Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. drawellanalytical.com [drawellanalytical.com]
In vitro binding affinity of Metipranolol Hydrochloride to beta-adrenergic receptors
An In-depth Technical Guide to the In Vitro Binding Affinity of Metipranolol Hydrochloride to Beta-Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a non-selective beta-adrenergic receptor antagonist utilized primarily in the treatment of glaucoma and ocular hypertension.[1][2] Its therapeutic efficacy is rooted in its ability to bind to beta-1 (β₁) and beta-2 (β₂) adrenergic receptors, thereby blocking the action of endogenous catecholamines like epinephrine and norepinephrine.[1][3] This guide provides a comprehensive technical overview of the in vitro binding characteristics of Metipranolol, detailing its affinity for β-adrenergic receptor subtypes. It includes a summary of quantitative binding data, detailed experimental protocols for receptor binding assays, and visualizations of the associated signaling pathways and experimental workflows to support further research and development.
Quantitative Binding Affinity Data
Metipranolol exhibits high affinity for both β₁ and β₂-adrenergic receptors, consistent with its classification as a non-selective beta-blocker.[4] The binding affinity is typically quantified using parameters such as the inhibition constant (Kᵢ) or the pA₂ value, which is the negative logarithm of the antagonist concentration that necessitates a two-fold increase in the agonist concentration to elicit the same response.[5][6]
The following table summarizes the reported in vitro binding affinities for Metipranolol.
| Receptor Subtype | Affinity Parameter | Value | Experimental System | Radioligand Displaced | Reference |
| Beta-1 (β₁) | pA₂ | 8.3 | Guinea Pig Atrium | - | [5] |
| Beta-2 (β₂) | pA₂ | 8.4 | Rat Uterus | - | [5] |
| Beta (non-specific) | Kᵢ | 34 nM | Rabbit Iris + Ciliary Body Homogenates | ³H-dihydroalprenolol | [5] |
Note: pA₂ is a logarithmic measure of potency derived from functional assays (Schild analysis), while Kᵢ is the inhibition constant derived from competitive binding assays. Higher pA₂ values and lower Kᵢ values indicate greater binding affinity.
Experimental Protocols
The determination of binding affinity (Kᵢ) for an unlabeled compound like Metipranolol is most commonly achieved through competitive radioligand binding assays.[7][8] These assays measure the ability of the test compound to displace a specific, high-affinity radioligand from the target receptor.
Competitive Radioligand Binding Assay Protocol
This protocol is a synthesized methodology based on standard practices for characterizing beta-adrenergic receptor binding.[7][8][9]
Objective: To determine the inhibition constant (Kᵢ) of Metipranolol for β₁ and β₂-adrenergic receptors.
Materials:
-
Receptor Source: Cell membranes isolated from tissues or cultured cells expressing the beta-adrenergic receptor subtype of interest (e.g., guinea pig atrium for β₁, rat uterus for β₂).[5]
-
Radioligand: A high-affinity beta-adrenergic receptor radioligand, such as ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol.[5][10][11]
-
Test Compound: this compound, prepared in a range of concentrations.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled, potent beta-blocker like Propranolol (e.g., 10 µM) to determine non-specific binding.[7]
-
Assay Buffer: Typically 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[9]
-
Filtration Apparatus: A 96-well cell harvester with glass fiber filters (e.g., GF/C) presoaked in a solution like 0.3% polyethyleneimine (PEI).[9]
-
Scintillation Counter: For quantifying the radioactivity trapped on the filters.[9]
Methodology:
-
Membrane Preparation:
-
Homogenize the tissue or cells in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, protease inhibitors).[9]
-
Centrifuge the homogenate at low speed to remove large debris.[9]
-
Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the membranes containing the receptors.[9]
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in the assay buffer. Determine the protein concentration using a standard method like the BCA assay.[9]
-
-
Assay Incubation:
-
Set up the assay in a 96-well plate with a final reaction volume typically around 250 µL.[9]
-
Total Binding Wells: Add membrane preparation, a fixed concentration of radioligand (usually at or near its Kₔ value), and assay buffer.[7]
-
Non-specific Binding (NSB) Wells: Add membrane preparation, radioligand, and a saturating concentration of a competing non-radiolabeled antagonist (e.g., Propranolol).[7]
-
Competition Wells: Add membrane preparation, radioligand, and varying concentrations of Metipranolol (typically spanning a 5-log unit range).[8]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient duration to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.[9]
-
-
Separation of Bound and Free Ligand:
-
Terminate the incubation by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution.[8][9]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]
-
-
Quantification:
-
Data Analysis:
-
Calculate the specific binding by subtracting the average CPM from the NSB wells from all other wells.[7]
-
Plot the percentage of specific binding against the logarithm of the Metipranolol concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of Metipranolol that inhibits 50% of the specific radioligand binding).[9]
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.[9]
-
Visualizations: Workflows and Pathways
Experimental Workflow
The following diagram illustrates the key stages of the competitive radioligand binding assay used to determine the binding affinity of Metipranolol.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 3. CV Pharmacology | Beta-Adrenoceptor Antagonists (Beta-Blockers) [cvpharmacology.com]
- 4. mdpi.com [mdpi.com]
- 5. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 7. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. In vitro determination of the ability of drugs to bind to adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pharmacokinetics and Metabolism of Metipranolol Hydrochloride in Animal Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Metipranolol Hydrochloride in various animal models. Metipranolol, a non-selective beta-adrenergic receptor blocker, is primarily utilized in ophthalmology to reduce intraocular pressure.[1][2][3][4] A thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) characteristics in preclinical species is paramount for the design and interpretation of toxicological studies and for predicting its pharmacokinetic profile in humans.
Due to the rapid and extensive conversion of metipranolol to its active metabolite, deacetyl-metipranolol, the pharmacokinetic and metabolic profile of this metabolite is of primary interest.[5] This guide synthesizes available data on metipranolol and its active metabolite, and where direct data is limited, incorporates relevant information from studies on analogous beta-blockers such as propranolol and metoprolol to provide a more complete picture.
Pharmacokinetic Profiles in Animal Models
While comprehensive pharmacokinetic data for metipranolol across a range of animal models is not extensively published, studies on related beta-blockers provide valuable insights into expected profiles. The following tables summarize key pharmacokinetic parameters for metoprolol, a structurally similar beta-blocker, in rats, dogs, and rabbits. This information can serve as a foundational reference for researchers investigating metipranolol.
Table 1: Pharmacokinetic Parameters of Metoprolol in Rats
| Parameter | Value | Conditions | Reference |
| Tmax | 0.333 - 0.500 h | Oral administration | [6] |
| Cmax | 0.148 - 0.171 µg/mL | Oral administration | [6] |
| t1/2 | Increased with acute high altitude exposure | Intragastric administration | [7] |
| MRT | Prolonged with acute high altitude exposure | Intragastric administration | [7] |
| Clz/F | Lowered with acute high altitude exposure | Intragastric administration | [7] |
| Protein Binding | Unchanged with acute high altitude exposure | --- | [7] |
Table 2: Pharmacokinetic Parameters of Metoprolol in Dogs
| Parameter | Value | Conditions | Reference |
| Terminal Half-life | 1.33 ± 0.40 hours | Intravenous bolus | [8] |
| Volume of Distribution (Vdss) | 1.04 ± 0.4 L/kg | Intravenous bolus | [8] |
| Total Body Clearance | 6.55 ± 2.21 L/hr | Intravenous bolus | [8] |
| Renal Clearance | 0.53 ± 0.25 L/min | Intravenous bolus | [8] |
| Tmax (enantiomers) | 24 ± 5 min ((+)-Met) and 30 ± 5 min ((-)-Met) | Anesthetized dogs | [9] |
Table 3: Pharmacokinetic Parameters of Metoprolol in Rabbits
| Parameter | Value | Conditions | Reference |
| Terminal Elimination Half-life (Normal) | 0.54 - 0.96 h | 3.2 mg/kg i.v. | [10] |
| Terminal Elimination Half-life (Liver Failure) | 1.0 - 2.1 h | 3.2 mg/kg i.v. | [10] |
| Total Plasma Drug Clearance (Normal) | 3.7 L/h/kg (average) | 3.2 mg/kg i.v. | [10] |
| Total Plasma Drug Clearance (Liver Failure) | 1.5 L/h/kg (average) | 3.2 mg/kg i.v. | [10] |
| Plasma Protein Binding (Normal) | 32% | --- | [10] |
| Plasma Protein Binding (Liver Failure) | 17% | --- | [10] |
| Urinary Excretion (unchanged) | ~1.5% of administered dose | 3.2 mg/kg i.v. | [10] |
Metabolism of Metipranolol and Related Beta-Blockers
Metipranolol is rapidly and completely deacetylated to its active metabolite, deacetyl-metipranolol.[5] The metabolism of beta-blockers like metoprolol and propranolol has been studied in several animal species and can provide a model for understanding the metabolic fate of metipranolol.
In rats, the metabolism of metoprolol in liver microsomes involves three main pathways:
-
O-demethylation with subsequent oxidation.
-
Aliphatic hydroxylation of the methoxy-ethyl substituent.
-
Oxidative deamination of the propanolisopropylamine side-chain.[11]
Studies on propranolol metabolism in dogs have identified N-methylated metabolites.[12] Furthermore, in vitro studies using cryopreserved hepatocytes from mice, rats, dogs, and monkeys have shown extensive phase I and phase II metabolism of propranolol, with some species-specific metabolites detected in dog and monkey hepatocytes.[13]
The following diagram illustrates the primary metabolic pathways of metoprolol in rats, which may be analogous to the metabolism of deacetyl-metipranolol.
Caption: Primary metabolic pathways of metoprolol in rat liver microsomes.
Experimental Protocols
Detailed experimental protocols for pharmacokinetic and metabolism studies of this compound can be adapted from established methods used for other beta-blockers.
Animal Models and Drug Administration
-
Species: Male Wistar rats, Beagle dogs, and New Zealand White rabbits are commonly used models.
-
Housing: Animals should be housed in controlled environments with regulated temperature, humidity, and light-dark cycles, and provided with standard chow and water ad libitum.
-
Drug Administration:
-
Intravenous (IV): For determination of absolute bioavailability and clearance, the drug is administered as a bolus injection or infusion into a suitable vein (e.g., femoral vein in dogs, marginal ear vein in rabbits).
-
Oral (PO): For absorption studies, the drug is administered via oral gavage.
-
Sample Collection
-
Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing from a cannulated artery or vein (e.g., jugular vein). Blood is collected into heparinized tubes and centrifuged to separate plasma, which is then stored at -20°C or lower until analysis.
-
Urine and Feces Collection: For excretion studies, animals are housed in metabolic cages to allow for the separate collection of urine and feces over a specified period (e.g., 24 or 48 hours).
Bioanalytical Methods
The quantification of deacetyl-metipranolol in biological matrices is crucial. A sensitive high-performance liquid chromatographic (HPLC) method with electrochemical detection has been developed for this purpose.[14]
-
Sample Preparation:
-
Alkalinize plasma samples.
-
Extract deacetyl-metipranolol with a suitable organic solvent (e.g., dichloromethane).
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase ODS (C18) column.
-
Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile) and buffer.
-
Detection: Electrochemical or mass spectrometric (LC-MS/MS) detection for high sensitivity and selectivity.
-
-
Internal Standard: A structurally related compound not present in the biological matrix (e.g., pindolol) should be used as an internal standard to ensure accuracy and precision.[14]
The following diagram outlines a typical experimental workflow for a pharmacokinetic study.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Pharmacokinetic analysis of modified-release metoprolol formulations: An interspecies comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. [Effect of acute exposure to high altitude on pharmacokinetics of propranolol and metoprolol in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. snu.elsevierpure.com [snu.elsevierpure.com]
- 9. [Pharmacokinetic-pharmacodynamic modeling of metoprolol enantiomers in the dog] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic and pharmacodynamic modelling of metoprolol in rabbits with liver failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of metoprolol in the rat in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scilit.com [scilit.com]
- 13. researchgate.net [researchgate.net]
- 14. High-performance liquid chromatography of deacetylmetipranolol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated RP-HPLC Method for the Quantification of Metipranolol Hydrochloride in Pharmaceutical Formulations
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of Metipranolol Hydrochloride in bulk drug and pharmaceutical dosage forms. The method utilizes a C18 stationary phase with an isocratic mobile phase of acetonitrile and a phosphate buffer, offering excellent peak symmetry and resolution. The detection is carried out using a UV detector. The method was validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating high levels of linearity, accuracy, precision, and robustness. This protocol is suitable for routine quality control analysis of this compound.
1. Introduction
This compound is a non-selective beta-adrenergic receptor antagonist primarily used in the management of glaucoma and ocular hypertension.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial to ensure its safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used analytical technique in the pharmaceutical industry for its high sensitivity, specificity, and resolving power.[2] This application note presents a detailed protocol for the development and validation of a simple, rapid, and reliable RP-HPLC method for the determination of this compound.
2. Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the development of a suitable HPLC method.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₇NO₄·HCl | [1] |
| Molecular Weight | 345.9 g/mol | [1] |
| Melting Point | 105-107 °C | |
| pKa | 9.54 (basic) | |
| Solubility | Soluble in DMSO and water. | [3] |
| LogP | 2.66 |
3. Experimental
3.1. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector was used for this analysis.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 20 mM Potassium Dihydrogen Phosphate (pH 3.0 adjusted with orthophosphoric acid) (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25 °C |
| Detection Wavelength | 290 nm |
| Run Time | 10 minutes |
3.2. Preparation of Solutions
-
Mobile Phase: Prepare a 20 mM solution of Potassium Dihydrogen Phosphate in HPLC grade water and adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter. Mix equal volumes of this buffer with acetonitrile. Degas the final mobile phase by sonication before use.
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 5-30 µg/mL.
-
Sample Solution (from tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient. Dilute to volume with the mobile phase and filter the solution through a 0.45 µm syringe filter. Further dilute the filtrate with the mobile phase to obtain a final concentration of approximately 10 µg/mL.
4. Method Validation
The developed HPLC method was validated according to ICH guidelines (Q2(R2)) for the following parameters:[3][4][5]
4.1. System Suitability
System suitability was evaluated by injecting six replicate injections of a 10 µg/mL standard solution. The acceptance criteria for system suitability are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| % RSD of Peak Areas | ≤ 2.0% |
4.2. Specificity
The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), a placebo solution (containing all excipients except the active ingredient), a standard solution of this compound, and a sample solution. The absence of interfering peaks at the retention time of this compound in the blank and placebo chromatograms indicates the specificity of the method.
4.3. Linearity
The linearity of the method was determined by analyzing a series of six concentrations of this compound ranging from 5 to 30 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration.
| Parameter | Result |
| Linearity Range | 5 - 30 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Regression Equation | y = mx + c |
4.4. Accuracy (% Recovery)
The accuracy of the method was evaluated by performing recovery studies at three different concentration levels (80%, 100%, and 120% of the target concentration). A known amount of the standard drug was spiked into a placebo preparation, and the samples were analyzed in triplicate.
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery | % RSD |
| 80% | 8 | |||
| 100% | 10 | |||
| 120% | 12 |
4.5. Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of a 10 µg/mL standard solution were analyzed on the same day.
-
Intermediate Precision: The analysis was repeated on three different days by different analysts.
| Precision | % RSD of Peak Areas |
| Repeatability (Intra-day) | ≤ 2.0% |
| Intermediate Precision (Inter-day) | ≤ 2.0% |
4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)
Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.
| Parameter | Result (µg/mL) |
| Limit of Detection (LOD) | |
| Limit of Quantitation (LOQ) |
4.7. Robustness
The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as:
-
Flow rate (± 0.1 mL/min)
-
Mobile phase composition (± 2% organic phase)
-
Column temperature (± 2 °C)
-
Detection wavelength (± 2 nm)
The system suitability parameters were checked after each variation. The method is considered robust if the system suitability parameters remain within the acceptance criteria.
5. Data Presentation
Table 1: System Suitability Results
| Parameter | Observed Value | Acceptance Criteria |
| Retention Time (min) | ||
| Tailing Factor | ≤ 2.0 | |
| Theoretical Plates | > 2000 | |
| % RSD of Peak Areas | ≤ 2.0% |
Table 2: Linearity Data
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 5 | |
| 10 | |
| 15 | |
| 20 | |
| 25 | |
| 30 | |
| Correlation Coefficient (r²) | |
| Regression Equation |
Table 3: Accuracy (% Recovery) Data
| Spiked Level | Mean % Recovery (n=3) | % RSD |
| 80% | ||
| 100% | ||
| 120% |
Table 4: Precision Data
| Precision Level | % RSD (n=6) |
| Repeatability (Intra-day) | |
| Intermediate Precision (Inter-day 1) | |
| Intermediate Precision (Inter-day 2) | |
| Intermediate Precision (Inter-day 3) |
6. Experimental Workflow and Diagrams
Figure 1: Overall workflow for the HPLC analysis of this compound.
References
- 1. AAS and spectrophotometric determination of propranolol HCl and metoprolol tartrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Buy this compound | 36592-77-5 | >98% [smolecule.com]
- 3. [PDF] Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form | Semantic Scholar [semanticscholar.org]
- 4. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 5. jddtonline.info [jddtonline.info]
Application Note: In Vitro Cell Viability Assay Protocol using Metipranolol Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metipranolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist. While its primary clinical use is in the treatment of glaucoma, recent research has explored its potential effects on cell viability and apoptosis in various cell types. This application note provides a detailed protocol for assessing the in vitro effects of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a widely accepted method for quantifying cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] The protocol is intended to guide researchers in determining the dose-dependent effects of this compound on their specific cell lines of interest.
Data Presentation
As direct IC50 values for this compound across a wide range of cell lines are not extensively published, the following table presents representative data for other beta-blockers to illustrate the expected quantitative output from a cell viability study. Researchers should perform a dose-response experiment to determine the specific IC50 value for this compound in their cell line of interest.
| Compound | Cell Line | Assay | Incubation Time (h) | IC50 / EC50 (µM) | Reference |
| Propranolol | H1299 (NSCLC) | MTT | 72 | ~100 | [3] |
| Betaxolol | A549 (NSCLC) | MTT | 72 | 251.3 ± 14.6 | [3] |
| Betaxolol | H1299 (NSCLC) | MTT | 72 | 252.2 ± 7.6 | [3] |
| Metoprolol | A549 (NSCLC) | Clonogenic | - | Reduced colony formation at higher concentrations | [3] |
| Metipranolol | RPE Cells | MTT | 24 | 100 µM showed protective effects against 18 µM ZnSO4 | [1] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and incorporates considerations for testing this compound.[1][3][4]
Materials:
-
This compound
-
Target cells (e.g., A549, H1299, or retinal pigment epithelial cells)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Preparation of this compound Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations for the dose-response experiment. It is advisable to test a wide range of concentrations initially (e.g., 1 µM to 500 µM) to determine the effective range for your cell line.
-
-
Treatment of Cells:
-
After overnight incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent used to dissolve this compound.
-
Untreated Control: Cells in complete culture medium only.
-
Blank: Wells containing only culture medium (no cells) to serve as a background control.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[3]
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan Crystals:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm or 690 nm can be used to reduce background noise.[1]
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control) * 100
-
-
Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the drug that causes a 50% reduction in cell viability.
-
Mandatory Visualization
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the experimental workflow for the MTT assay and a simplified signaling pathway potentially involved in the anti-apoptotic effects of this compound.
Caption: Experimental workflow for determining cell viability using the MTT assay after treatment with this compound.
Caption: Simplified diagram of this compound's potential anti-apoptotic signaling pathway.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Repurposing Drugs in Oncology (ReDO)—Propranolol as an anti-cancer agent - ecancer [ecancer.org]
- 3. The Effect of Beta Adrenoreceptor Blockers on Viability and Cell Colony Formation of Non-Small Cell Lung Cancer Cell Lines A549 and H1299 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Application Notes and Protocols for Ocular Drug Delivery Systems of Metipranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the formulation and evaluation of advanced ocular drug delivery systems for Metipranolol Hydrochloride, a non-selective beta-adrenergic receptor antagonist used in the management of glaucoma and ocular hypertension. The following sections detail the underlying mechanism of action, formulation protocols for various nanosystems, and methodologies for their characterization and preclinical evaluation.
Mechanism of Action of this compound
This compound reduces intraocular pressure (IOP) by decreasing the production of aqueous humor in the ciliary body of the eye. This effect is mediated through the blockade of beta-adrenergic receptors, primarily beta-2 receptors, which are involved in the regulation of aqueous humor secretion.
Signaling Pathway of Beta-Adrenergic Receptor Blockade
The following diagram illustrates the signaling cascade initiated by beta-adrenergic receptor stimulation and its inhibition by Metipranolol in the ciliary epithelium, leading to a reduction in aqueous humor formation.
Caption: Signaling pathway of Metipranolol HCl in the ciliary body.
Formulation Protocols
Advanced drug delivery systems are designed to enhance the bioavailability and prolong the therapeutic effect of this compound, thereby improving patient compliance and reducing systemic side effects.
This compound-Loaded Niosomes
Niosomes are vesicular nanocarriers composed of non-ionic surfactants and cholesterol, capable of encapsulating both hydrophilic and lipophilic drugs.
Protocol: Thin Film Hydration Method
-
Preparation of the Lipid Phase:
-
Accurately weigh non-ionic surfactant (e.g., Span 60) and cholesterol in a desired molar ratio (e.g., 1:1).
-
Dissolve the mixture in a suitable organic solvent (e.g., chloroform or a mixture of chloroform and methanol) in a round-bottom flask.
-
-
Formation of the Thin Film:
-
Evaporate the organic solvent using a rotary evaporator at a controlled temperature (e.g., 60°C) to form a thin, uniform lipid film on the inner wall of the flask.
-
Ensure complete removal of the solvent by keeping the flask under vacuum for an extended period.
-
-
Hydration of the Film:
-
Prepare a solution of this compound in a suitable aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrate the lipid film by adding the drug solution and rotating the flask gently at a temperature above the gel-liquid transition temperature of the surfactant.
-
-
Vesicle Formation and Size Reduction:
-
The hydration process results in the formation of multilamellar vesicles (MLVs).
-
To obtain smaller, more uniform vesicles (small unilamellar vesicles or SUVs), the niosomal suspension can be sonicated using a probe sonicator or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Caption: Workflow for niosome preparation by thin film hydration.
This compound-Loaded Polymeric Nanocapsules
Polymeric nanocapsules consist of an oily core, where the drug is dissolved, surrounded by a polymeric shell. These systems can enhance corneal penetration and provide sustained drug release.[1][2]
Protocol: Interfacial Polymerization/Solvent Evaporation Method
-
Preparation of the Organic Phase:
-
Dissolve Metipranolol base and a suitable oil (e.g., Miglyol 840) in an organic solvent (e.g., acetone).[3]
-
Dissolve the polymer (e.g., poly-ε-caprolactone) in the same organic solvent.
-
-
Emulsification:
-
Add the organic phase to an aqueous phase containing a stabilizer (e.g., Pluronic F68) under high-speed homogenization to form an oil-in-water emulsion.
-
-
Solvent Evaporation and Nanocapsule Formation:
-
Evaporate the organic solvent from the emulsion under reduced pressure.
-
As the solvent is removed, the polymer precipitates at the oil-water interface, forming the nanocapsule shell around the oily core containing the drug.
-
-
Purification:
-
The resulting nanocapsule suspension can be purified by centrifugation or dialysis to remove any unencapsulated drug and excess stabilizer.
-
Characterization of Ocular Drug Delivery Systems
Thorough characterization is essential to ensure the quality, stability, and performance of the formulated drug delivery systems.
Quantitative Data Summary
Disclaimer: The following table presents representative data for ocular nanoformulations of a similar beta-blocker (Propranolol Hydrochloride) due to the limited availability of specific quantitative data for this compound formulations in the reviewed literature. This data is for illustrative purposes to demonstrate the expected range of values for such delivery systems.
| Formulation Type | Particle Size (nm) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Polymeric Nanoparticles (PLGA) | ~230 | - | 70 ± 12 | 10 ± 4 | [4] |
| Polymeric Nanoparticles (PCL) | - | - | 77.3 | - | [5][6] |
| Polymeric Nanoparticles (PLGA) | - | - | 83.3 | - | [5][6] |
Experimental Protocols for Evaluation
In Vitro Drug Release Study
This study evaluates the rate and extent of drug release from the formulation under simulated physiological conditions.
Protocol: Dialysis Bag Method
-
Preparation of the Release Medium:
-
Prepare a simulated tear fluid (STF) solution (e.g., containing NaCl, KCl, CaCl₂, NaHCO₃, and other components to mimic the ionic strength and pH of human tears). The pH should be adjusted to approximately 7.4.
-
-
Experimental Setup:
-
Place a known amount of the this compound formulation (e.g., niosome suspension or nanocapsule dispersion) into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the sealed dialysis bag in a known volume of STF, maintained at 37°C with constant stirring.
-
-
Sampling and Analysis:
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh, pre-warmed STF to maintain sink conditions.
-
Analyze the concentration of this compound in the withdrawn samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time and plot the release profile.
-
The release kinetics can be fitted to various mathematical models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the mechanism of drug release.
-
Caption: Workflow for in vitro drug release study using the dialysis bag method.
Ex Vivo Corneal Permeation Study
This study assesses the ability of the drug to permeate through the cornea, providing an indication of its potential for in vivo ocular absorption.
Protocol: Franz Diffusion Cell Method
-
Corneal Tissue Preparation:
-
Obtain fresh animal corneas (e.g., from porcine or bovine eyes) from a local abattoir.[3][7][8]
-
Carefully excise the cornea with a few millimeters of the surrounding scleral tissue.
-
Rinse the cornea with saline and mount it between the donor and receptor compartments of a Franz diffusion cell, with the epithelial side facing the donor compartment.[3][8]
-
-
Experimental Setup:
-
Fill the receptor compartment with a suitable medium (e.g., fresh STF or a buffer solution) and maintain the temperature at 32-34°C to mimic the ocular surface temperature.[9]
-
Ensure the medium in the receptor compartment is continuously stirred.
-
Apply a precise amount of the this compound formulation to the corneal surface in the donor compartment.
-
-
Sampling and Analysis:
-
At specified time points, collect samples from the receptor compartment and replace the withdrawn volume with fresh, pre-warmed medium.
-
Analyze the drug concentration in the samples using a sensitive and validated analytical method (e.g., LC-MS/MS for low concentrations).[10]
-
-
Data Analysis:
-
Calculate the cumulative amount of drug permeated per unit area over time.
-
Determine the steady-state flux (Jss) and the apparent permeability coefficient (Papp) to quantify the corneal permeability of the drug from the formulation.
-
Concluding Remarks
The development of advanced ocular drug delivery systems for this compound holds significant promise for improving the management of glaucoma and ocular hypertension. The protocols and application notes provided herein offer a framework for the formulation, characterization, and evaluation of niosomes and polymeric nanocapsules. While specific quantitative data for this compound formulations are limited in the current literature, the provided illustrative data and detailed methodologies will guide researchers in the successful development and preclinical assessment of these novel delivery systems. Further optimization and in vivo studies are necessary to translate these promising formulations into clinical applications.
References
- 1. Nonionic Surfactant Vesicles in Ocular Delivery: Innovative Approaches and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design of new formulations for topical ocular administration: polymeric nanocapsules containing metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Polymeric Propranolol Nanoparticles for Intraocular Delivery: Formulation, Characterization, and Vitreous Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Preparation and characterization of propranolol hydrochloride nanoparticles: a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a convenient ex vivo model for the study of the transcorneal permeation of drugs: histological and permeability evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. air.unipr.it [air.unipr.it]
- 9. In Vitro and Ex Vivo Correlation of Drug Release from Ophthalmic Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Spectrophotometric Determination of Metipranolol Hydrochloride in Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metipranolol Hydrochloride is a non-selective beta-adrenergic blocking agent used in the treatment of glaucoma. Accurate and reliable quantitative analysis of this compound in various solutions is crucial for quality control in pharmaceutical formulations and for research purposes. This document provides detailed application notes and protocols for the spectrophotometric determination of this compound. The described method is an adaptation of a validated indirect spectrophotometric method for other beta-blockers and is based on the oxidation of the drug and subsequent measurement of a colored product. It is imperative that this method be fully validated by the end-user for their specific matrix and instrumentation.
Principle of the Method
This indirect spectrophotometric method is based on the oxidation of this compound by a known excess of N-Bromo Succinimide (NBS) in an acidic medium. The unreacted NBS is then used to bleach the red-colored dye, Eriochrome Black-T (EBT). The decrease in the absorbance of the dye is proportional to the amount of unreacted NBS, which in turn is inversely proportional to the concentration of this compound. The absorbance of the remaining EBT is measured at its absorption maximum (λmax) of 530 nm.
Experimental Protocols
Materials and Reagents
-
This compound: Reference Standard
-
N-Bromo Succinimide (NBS): Analytical Grade
-
Eriochrome Black-T (EBT): Analytical Grade
-
Hydrochloric Acid (HCl): Concentrated, Analytical Grade
-
Methanol: HPLC Grade
-
Distilled or Deionized Water
-
Volumetric flasks, Pipettes, and other standard laboratory glassware
-
UV-Visible Spectrophotometer
Preparation of Solutions
-
This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 100 mL of distilled water in a volumetric flask.
-
N-Bromo Succinimide (NBS) Solution (5 x 10⁻³ M): Dissolve an accurately weighed amount of NBS in distilled water to prepare the desired concentration. Note: This solution should be prepared fresh daily.
-
Eriochrome Black-T (EBT) Solution (500 µg/mL): Dissolve 50 mg of EBT in 100 mL of methanol.
-
Hydrochloric Acid (5 M): Prepare by diluting concentrated HCl with distilled water.
Instrumentation
-
Spectrophotometer: A UV-Visible spectrophotometer with a 1 cm quartz cuvette.
-
Wavelength: 530 nm
-
Blank: A reagent blank containing all the reagents except this compound.
Experimental Workflow Diagram
Caption: Experimental workflow for the spectrophotometric determination of this compound.
Calibration Curve Procedure
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the this compound stock solution to prepare concentrations in the range of 1-10 µg/mL.
-
To each flask, add 1.5 mL of 5 M HCl and 1.5 mL of 5 x 10⁻³ M NBS solution.
-
Gently shake the flasks and allow them to stand at room temperature for 10 minutes to ensure complete oxidation.
-
Add 2 mL of the 500 µg/mL EBT solution to each flask.
-
Dilute the solutions to the mark with distilled water and mix well.
-
Allow the solutions to stand for 5 minutes at room temperature.
-
Measure the absorbance of each solution at 530 nm against a reagent blank prepared in the same manner without the drug.
-
Plot a calibration curve of absorbance versus the concentration of this compound.
Sample Analysis Procedure
-
Prepare the sample solution containing this compound in distilled water. The expected concentration should fall within the calibration range.
-
Transfer a suitable aliquot of the sample solution into a 10 mL volumetric flask.
-
Follow steps 2-7 of the "Calibration Curve Procedure".
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Data Presentation
Table 1: Validation Parameters for the Spectrophotometric Method
| Parameter | Result |
| Wavelength (λmax) | 530 nm |
| Linearity Range | 1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | To be determined by user |
| Limit of Quantification (LOQ) | To be determined by user |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Note: The values for LOD and LOQ need to be experimentally determined by the end-user following ICH guidelines.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship of the chemical reactions involved in the determination of this compound.
Caption: Logical relationship of the reaction steps in the indirect spectrophotometric assay.
Conclusion
The described indirect spectrophotometric method provides a simple, cost-effective, and reliable approach for the quantitative determination of this compound in solution. Adherence to the detailed protocols and proper method validation are essential to ensure accurate and precise results. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of this compound.
Application Notes and Protocols for Studying the Effects of Metipranolol Hydrochloride in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metipranolol Hydrochloride is a non-selective β-1 and β-2 adrenergic receptor antagonist.[1][2] Its primary clinical application is in ophthalmology for the management of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1][2][3] The principal mechanism of action is believed to be the reduction of aqueous humor production by the ciliary body.[1][3] Additionally, preclinical studies have revealed that metipranolol possesses antioxidant properties, protecting retinal cells from oxidative stress-induced apoptosis.[4][5]
These application notes provide detailed protocols for utilizing cell culture techniques to investigate the cellular and molecular effects of this compound. The described methods are applicable for studying its primary β-blocking activity as well as its secondary antioxidant effects.
Recommended Cell Lines
The choice of cell line is critical for studying the specific effects of this compound.
-
For studying effects on aqueous humor dynamics:
-
Human Ciliary Body Epithelial Cells (HCBE): These cells are directly involved in the production of aqueous humor and express β-adrenergic receptors, making them a highly relevant model. While specific studies on Metipranolol with this cell line are not abundant in public literature, the presence of beta-adrenergic receptors in these cells supports their use.[6][7]
-
-
For studying neuroprotective and antioxidant effects:
-
For general β-adrenergic receptor signaling studies:
-
HEK293 cells stably expressing β-2 adrenergic receptors: These are useful for dissecting the specific signaling pathways engaged by Metipranolol.
-
-
For investigating potential anti-proliferative effects:
-
Cancer cell lines (e.g., A549, H1299 - non-small cell lung cancer): Studies on other β-blockers have shown anti-proliferative and pro-apoptotic effects on various cancer cell lines.[4]
-
Data Presentation
Table 1: Summary of In Vitro Concentrations of this compound and Other Beta-Blockers
| Compound | Cell Line | Assay | Concentration Range | Key Findings | Reference |
| Metipranolol | Cultured Human RPE cells | Apoptosis Assay (TUNEL) | 100 µM | Attenuated zinc-induced apoptosis | [4] |
| Metipranolol | Retinal homogenates | Lipid Peroxidation (TBARS) | IC50: 3.6 µM | Inhibited SNP-induced lipid peroxidation | [8] |
| Desacetylmetipranolol (active metabolite) | Retinal homogenates | Lipid Peroxidation (TBARS) | IC50: 3.8 µM | Inhibited SNP-induced lipid peroxidation | [8] |
| Propranolol | Melanoma cell lines (A375, P-3, P-6) | Cell Viability (AlamarBlue) | 50-400 µM | Time and concentration-dependent inhibition of viability | [6] |
| Metoprolol | A549 and H1299 cells | Apoptosis Assay | 50 µM | Induced apoptosis | [4] |
Mandatory Visualizations
Signaling Pathway of this compound
Caption: β-Adrenergic receptor signaling pathway antagonized by Metipranolol.
Experimental Workflow for In Vitro Studies
Caption: General experimental workflow for studying Metipranolol effects.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
Objective: To determine the effect of this compound on the viability of cultured cells.
Materials:
-
Selected cell line (e.g., ARPE-19, A549)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate Buffered Saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 1 µM to 500 µM. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest drug concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Protocol 2: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis by this compound.
Materials:
-
Selected cell line
-
6-well cell culture plates
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
-
PBS
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 50 µM, 100 µM, 200 µM) for 24 or 48 hours. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are early apoptotic. Annexin V-FITC positive, PI positive cells are late apoptotic or necrotic.
Protocol 3: Measurement of Intracellular cAMP Levels
Objective: To determine if this compound antagonizes β-adrenergic receptor-mediated cAMP production.
Materials:
-
Selected cell line expressing β-adrenergic receptors
-
This compound
-
Isoproterenol (a β-agonist)
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture and Pre-treatment: Culture cells to near confluency in appropriate plates. Pre-treat the cells with various concentrations of this compound for 30 minutes.
-
Stimulation: Stimulate the cells with a known concentration of isoproterenol (e.g., 10 µM) for 10-15 minutes to induce cAMP production. Include a control group with no isoproterenol stimulation.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Perform the cAMP assay on the cell lysates according to the manufacturer's protocol.
-
Data Analysis: Quantify the concentration of cAMP in each sample. Compare the cAMP levels in cells treated with isoproterenol alone versus those pre-treated with this compound to determine the antagonistic effect.
Protocol 4: Assessment of Oxidative Stress by TBARS Assay
Objective: To evaluate the antioxidant effect of this compound by measuring lipid peroxidation.
Materials:
-
Cultured RPE cells or retinal tissue homogenates
-
This compound
-
An oxidizing agent (e.g., zinc sulfate or sodium nitroprusside)
-
Thiobarbituric acid (TBA)
-
Trichloroacetic acid (TCA)
-
Butylated hydroxytoluene (BHT)
-
Spectrophotometer or fluorometer
Procedure:
-
Sample Preparation: Prepare cell lysates or tissue homogenates.
-
Treatment: Incubate the samples with an oxidizing agent in the presence or absence of this compound (e.g., 100 µM).
-
TBARS Reaction: Stop the reaction by adding TCA. Add TBA reagent (often in an acidic solution) and BHT. Heat the samples at 95°C for 60 minutes to allow the formation of the MDA-TBA adduct.
-
Extraction: Cool the samples and centrifuge to pellet any precipitate. Collect the supernatant.
-
Measurement: Measure the absorbance or fluorescence of the supernatant at the appropriate wavelength (typically 532 nm for absorbance).
-
Quantification: Calculate the concentration of thiobarbituric acid reactive substances (TBARS) using a standard curve of malondialdehyde (MDA). Compare the TBARS levels in the different treatment groups to assess the antioxidant activity of this compound.
Conclusion
The protocols and information provided herein offer a comprehensive framework for investigating the cellular effects of this compound. By employing these cell culture techniques, researchers can further elucidate its mechanisms of action, both as a β-adrenergic antagonist and as a potential antioxidant agent. This will contribute to a deeper understanding of its therapeutic applications and may open avenues for new drug development strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. The beta-adrenergic receptor antagonist metipranolol blunts zinc-induced photoreceptor and RPE apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of adrenergic drugs on intracellular electrical potential difference of rabbit ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beta adrenergic receptors in pigmented ciliary processes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for the Chiral Separation of Metipranolol Hydrochloride Enantiomers by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chiral separation of Metipranolol Hydrochloride enantiomers using High-Performance Liquid Chromatography (HPLC). Metipranolol, a non-selective β-adrenergic receptor antagonist, possesses a chiral center in its aryloxypropanolamine side chain, resulting in two enantiomers.[1] As the pharmacological and toxicological profiles of enantiomers can differ significantly, the development of robust enantioselective analytical methods is crucial for drug development and quality control.
Overview of Chiral Separation Strategies for β-Blockers
The chiral separation of β-blockers, including Metipranolol, is most commonly achieved by direct methods using chiral stationary phases (CSPs) in HPLC.[2][3] The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. The most successful CSPs for this class of compounds fall into three main categories:
-
Polysaccharide-based CSPs: Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate) and amylose tris(3,5-dimethylphenylcarbamate), are widely used and offer broad enantioselectivity for a variety of chiral compounds, including β-blockers.[2][4][5]
-
Protein-based CSPs: These CSPs, which utilize proteins like α1-acid glycoprotein (AGP) or cellobiohydrolase (CBH), can provide excellent separations for ionizable compounds like β-blockers in aqueous mobile phases.[6][7]
-
Macrocyclic Antibiotic-based CSPs: Macrocyclic glycopeptides, such as teicoplanin and vancomycin, have proven effective for the chiral resolution of various classes of molecules, including β-blockers. Notably, a teicoplanin-functionalized polymeric monolith has been successfully applied to the enantioseparation of Metipranolol.[8]
Mobile phase composition, including the type of organic modifier and the use of acidic or basic additives, plays a significant role in optimizing the separation by influencing the interactions between the analyte and the CSP.[5]
Recommended HPLC Protocol for Chiral Separation of this compound
This protocol is based on established methods for the chiral separation of aryloxypropanolamine β-blockers, with specific recommendations derived from literature where Metipranolol has been successfully resolved.
2.1. Materials and Reagents
-
This compound racemic standard
-
HPLC grade n-hexane
-
HPLC grade ethanol
-
HPLC grade methanol
-
Diethylamine (DEA) or Trifluoroacetic acid (TFA)
-
Deionized water
-
0.45 µm membrane filters
2.2. Chromatographic Conditions
| Parameter | Recommended Conditions |
| HPLC System | A standard HPLC system with a UV detector |
| Chiral Column | Chirobiotic T (Teicoplanin-based) or a polysaccharide-based column such as Lux Cellulose-1 or Chiralpak AD-H |
| Mobile Phase | For Normal Phase on Polysaccharide CSP: n-Hexane/Ethanol/DEA (e.g., 70:30:0.3, v/v/v)[5] For Polar Organic on Macrocyclic Antibiotic CSP: Methanol/Acetic Acid/Triethylamine (e.g., 100:0.2:0.15, v/v/v)[9] |
| Flow Rate | 1.0 mL/min[5] |
| Column Temperature | 25 °C[5] |
| Detection Wavelength | 254 nm or 280 nm |
| Injection Volume | 10-20 µL |
2.3. Sample Preparation
-
Prepare a stock solution of racemic this compound in methanol at a concentration of 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 10-20 µg/mL.
-
Filter the final solution through a 0.45 µm membrane filter before injection.
2.4. System Suitability
Before sample analysis, the chromatographic system should be equilibrated with the mobile phase until a stable baseline is achieved. A system suitability test should be performed by injecting the racemic standard solution. The following parameters should be checked:
-
Resolution (Rs): The resolution between the two enantiomer peaks should be ≥ 1.5.
-
Tailing Factor (T): The tailing factor for each enantiomer peak should be ≤ 2.0.
-
Relative Standard Deviation (RSD): The RSD for the peak areas of replicate injections should be ≤ 2.0%.
Data Presentation: Comparative HPLC Methods for β-Blocker Enantioseparation
The following table summarizes various HPLC methods used for the chiral separation of β-blockers, providing a comparative overview of different approaches.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Resolution (Rs) | Reference |
| Metipranolol | Teicoplanin-functionalized polymeric monolith | Not specified | Not specified | Not specified | Good enantioselectivity reported | [8] |
| Propranolol | Lux Cellulose-1 | n-Hexane/Ethanol/DEA (70:30:0.3, v/v/v) | 1.0 | DAD | > 1.5 | [5] |
| Metoprolol | Chiralpak AD | Hexane/Ethanol with 0.1% TFA or TEA | 1.0 | 254 nm | Varies with additive | [4] |
| Atenolol | Chiralpak IA | n-Hexane/2-propanol with 0.1% EDA | Not specified | Not specified | Baseline separation | [10] |
| Bisoprolol | Chirobiotic V | Methanol/Acetic Acid/TEA (100:0.2:0.15, v/v/v) | 0.5 | 230 nm | 1.48 | [9] |
| Propranolol | Chiralpak IA | n-Heptane/Ethanol/DEA (80:20:0.1, v/v/v) | Not specified | Not specified | 1.75 | [3] |
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for the chiral HPLC analysis of this compound.
4.2. Key Factors in Chiral Separation
References
- 1. researchgate.net [researchgate.net]
- 2. Progress in the Enantioseparation of β-Blockers by Chromatographic Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 4. [Comparative enantiomer separation of beta-blockers on polysaccharide derived chiral stationary phases using high performance liquid chromatography with acid or base additive in the mobile phases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative HPLC methods for β-blockers separation using different types of chiral stationary phases in normal phase and polar organic phase elution modes. Analysis of propranolol enantiomers in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Chromatographic Studies of Protein-Based Chiral Separations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Separation of Beta-blockers by High-performance Liquid Chromatography and Determination of Bisoprolol Enantiomers in Surface Waters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Administration of Metipranolol Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vivo administration of Metipranolol Hydrochloride in various rodent models. The information is intended to guide researchers in ophthalmology, neuroprotection, and cardiology.
Overview of this compound
Metipranolol is a non-selective β-adrenergic receptor antagonist.[1] It is primarily used in clinical settings for the topical treatment of elevated intraocular pressure (IOP) in patients with chronic open-angle glaucoma or ocular hypertension.[2] Its mechanism of action involves the blockade of both β1 and β2 adrenergic receptors.[1] In the eye, this leads to a reduction in aqueous humor production, which in turn lowers IOP.[1] Recent studies have also explored its neuroprotective and cardioprotective effects in rodent models.[3][4]
Applications in Rodent Models
Ocular Hypertension and Glaucoma
This compound is effective in reducing elevated IOP in rabbit and rat models of glaucoma.
-
Rabbit Model of Ocular Hypertension: In rabbits with α-chymotrypsin-induced ocular hypertension, topical application of a 0.3% metipranolol solution significantly decreased IOP, with a maximum reduction of 5.8 mm Hg.[5]
-
Rat Model of Glaucoma: In various rat models of glaucoma, such as those induced by cauterization of episcleral veins, topical administration of β-blockers like timolol (which has a similar mechanism to metipranolol) has been shown to lower IOP.[6][7]
Retinal Neuroprotection
Metipranolol has demonstrated neuroprotective effects in a mouse model of retinitis pigmentosa.
-
rd10 Mouse Model of Retinitis Pigmentosa: In the rd10 mouse model, both subcutaneous injections and topical eye drops of metipranolol have been shown to protect photoreceptor structure and function.[3][8] This is attributed to its ability to inhibit nitrosative stress.[3][8]
Cardioprotection
Metipranolol has shown cardioprotective effects in a rat model of hypoxia.
-
Rat Model of Hypoxia-Induced Stress: In rats subjected to hypoxia stress, a low dose of metipranolol demonstrated a significant cardioprotective action.[4]
Quantitative Data Summary
The following tables summarize quantitative data from in vivo studies of this compound in rodent models.
| Parameter | Animal Model | Administration Route | Dosage/Concentration | Result | Reference |
| Intraocular Pressure (IOP) Reduction | Rabbit (α-chymotrypsin-induced ocular hypertension) | Topical (eye drops) | 0.3% solution | Maximum reduction of 5.8 mm Hg | [5] |
| IOP Reduction | Rabbit (normotensive) | Topical (eye drops) | 0.1% - 0.6% solution | 20-29% reduction from baseline (comparable to timolol) | [2] |
| β-adrenergic Receptor Antagonism (pA2) | Guinea Pig Atrium (β1), Rat Uterus (β2) | In vitro | N/A | pA2 = 8.3 (β1), pA2 = 8.4 (β2) | [5] |
| Binding Affinity (Ki) | Rabbit Iris + Ciliary Body Homogenates | In vitro | N/A | Ki = 34 nM for displacement of 3H-dihydroalprenolol | [5] |
| Photoreceptor Function (Scotopic b-wave) | rd10 Mouse | Subcutaneous Injection | 40 mg/kg | Significantly higher amplitude at P35 | [3] |
| Photoreceptor Function (Photopic b-wave) | rd10 Mouse | Subcutaneous Injection | 40 mg/kg | Significantly higher amplitude at P35 | [3] |
| Cone Density | rd10 Mouse | Subcutaneous Injection | 40 mg/kg | Significantly higher at P65 | [3] |
| Cardioprotection | Rat (hypoxia stress) | Intraperitoneal Injection | 5 µg/kg | Effective cardioprotection | [4] |
| β-blocking Activity | Rabbit | Intravenous Injection | 160 µg/kg | Inhibition of isoproterenol-induced tachycardia | [4] |
Experimental Protocols
Protocol for Induction of Ocular Hypertension in Rabbits
This protocol is based on the use of α-chymotrypsin to induce elevated IOP.
-
Animal Model: New Zealand White rabbits.
-
Anesthesia: Administer appropriate anesthesia as per institutional guidelines.
-
Induction: Inject α-chymotrypsin into the posterior chamber of one eye.
-
IOP Measurement: Measure IOP at baseline and at regular intervals post-injection using a tonometer.
-
Metipranolol Administration: Once elevated IOP is established, topically administer one drop of 0.3% or 0.6% this compound solution to the affected eye.
-
Data Collection: Continue to monitor IOP at set time points after drug administration to determine the effect on IOP reduction.
Protocol for Neuroprotection Study in rd10 Mice
This protocol details the administration of Metipranolol for evaluating its neuroprotective effects on photoreceptors.
-
Animal Model: rd10 mice.
-
Administration Routes:
-
Outcome Measures:
-
Electroretinography (ERG): Perform scotopic and photopic ERG at various time points (e.g., P35, P50) to assess photoreceptor function.[8][9]
-
Histology: At the end of the study, collect retinal tissue for histological analysis, including measurement of outer nuclear layer thickness and cone density.[3]
-
Immunohistochemistry: Stain retinal sections for markers of nitrosative stress and photoreceptor health.[3]
-
Protocol for Cardioprotection Study in Rats
This protocol is designed to assess the cardioprotective effects of Metipranolol against hypoxia.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Hypoxia Induction: Induce hypoxia using a validated experimental model.
-
Metipranolol Administration: Administer this compound via intraperitoneal injection at a dose of 5 µg/kg.[4]
-
Cardiovascular Monitoring: Monitor cardiac function parameters such as heart rate and blood pressure.
-
Biochemical Analysis: After the experimental period, collect heart tissue for biochemical analysis of markers of cardiac damage.
Visualizations
Signaling Pathway of this compound
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ocular metipranolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metipranolol promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Experiments in animals on the pharmacological effects of metipranolol in comparison with propranolol and pindolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Topically administered timolol and dorzolamide reduce intraocular pressure and protect retinal ganglion cells in a rat experimental glaucoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metipranolol promotes structure and function of retinal photoreceptors in the rd10 mouse model of human retinitis pigmentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analysis of Metipranolol Hydrochloride Impurities
Introduction
Metipranolol hydrochloride is a non-selective beta-adrenergic receptor antagonist used in the treatment of glaucoma and ocular hypertension.[][2][3] Like any pharmaceutical compound, the presence of impurities in the final drug product is a critical concern as they can affect the safety and efficacy of the medication. Impurity profiling is an essential part of the drug development and manufacturing process, ensuring that the levels of these impurities are controlled within acceptable limits.[4] This document provides an overview of analytical methods for the detection and quantification of impurities in this compound, with a focus on High-Performance Liquid Chromatography (HPLC), a widely used technique for this purpose.[4]
Potential Impurities
Impurities in this compound can originate from various sources, including the synthesis process, degradation of the drug substance over time, or interaction with excipients in the formulation.[4] Degradation can be influenced by factors such as light, heat, and pH.[5] While specific impurities for this compound are not extensively detailed in the provided search results, analogous compounds like Metoprolol and Propranolol provide insights into potential degradation pathways.[5][6][7] Common types of impurities in pharmaceuticals include:
-
Organic Impurities: Starting materials, by-products, intermediates, and degradation products.[4]
-
Inorganic Impurities: Reagents, catalysts, and heavy metals.[4]
-
Residual Solvents: Solvents used during the manufacturing process.[4]
For aryloxypropanolamine compounds like metipranolol, a potential degradation pathway involves the formation of α, β–hydroxypropanolamine impurities.[6] For instance, a known impurity of the related drug metoprolol is 3-isopropylamino-1,2-propanediol.[6] Photodegradation is also a concern for similar beta-blockers like propranolol, leading to products such as 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[7][8]
Analytical Methods
Several analytical techniques can be employed for impurity profiling. High-Performance Liquid Chromatography (HPLC) is the most common and versatile method for separating and quantifying impurities in pharmaceutical compounds.[4][9] Other techniques like Gas Chromatography (GC) are suitable for volatile impurities, and Mass Spectrometry (MS) can be coupled with chromatography to provide structural information about unknown impurities.[4]
A general workflow for the analytical testing of this compound impurities is outlined below:
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture.[4][9] For impurity analysis of this compound, a stability-indicating HPLC method is crucial. This type of method can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.
The logical relationship of key HPLC method parameters is illustrated in the diagram below:
Protocol: HPLC Analysis of this compound Impurities
This protocol is a general guideline based on methods used for similar beta-blockers and should be validated for its intended use.[9][10]
1. Instrumentation
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions A reversed-phase HPLC method is typically suitable.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Phosphate buffer (pH adjusted to 2.5) : Methanol (95:5 v/v) |
| Mobile Phase B | Methanol : Acetonitrile (55:45 v/v) |
| Gradient | A time-based gradient from Mobile Phase A to Mobile Phase B may be required to resolve all impurities. A starting point could be a linear gradient over 40-60 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 225 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions
-
Diluent: A mixture of water and acetonitrile is often suitable.
-
Standard Solution: Prepare a solution of this compound reference standard of known concentration in the diluent.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to achieve a target concentration. The solution may need to be sonicated to ensure complete dissolution and filtered through a 0.45 µm filter to remove any particulate matter.[9]
-
Spiked Sample Solution: To confirm the separation of known impurities, a sample solution can be spiked with small amounts of impurity reference standards.
4. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. This typically includes multiple injections of a standard solution to evaluate parameters like:
-
Tailing factor
-
Theoretical plates
-
Relative standard deviation (RSD) of peak area and retention time
5. Analysis Inject the blank (diluent), standard solution, and sample solution into the chromatograph. Record the chromatograms and integrate the peaks.
6. Calculation The amount of each impurity is typically calculated as a percentage relative to the main this compound peak, often using the area normalization method or by comparison to a diluted standard.
Data Summary
The following table provides an example of how quantitative data for this compound impurities could be presented. The values are hypothetical and for illustrative purposes only.
| Impurity Name/ID | Retention Time (min) | Limit of Detection (LOD) (%) | Limit of Quantification (LOQ) (%) | Specification Limit (%) |
| Impurity A | 8.5 | 0.01 | 0.03 | Not More Than 0.15 |
| Impurity B | 12.2 | 0.02 | 0.05 | Not More Than 0.20 |
| Impurity C | 15.7 | 0.01 | 0.04 | Not More Than 0.10 |
| Unknown Impurity | - | - | - | Not More Than 0.10 |
| Total Impurities | - | - | - | Not More Than 0.5 |
Method Validation
The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[11] Validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
The analysis of impurities in this compound is crucial for ensuring the quality, safety, and efficacy of the drug product. A well-developed and validated stability-indicating HPLC method is the primary tool for this purpose. The protocols and information provided here serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analytical testing of this compound. It is essential to adapt and validate these methods based on the specific requirements of the drug product and regulatory guidelines.
References
- 2. Metipranolol | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. The degradation and persistence of five pharmaceuticals in an artificial climate incubator during a one year period - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28351A [pubs.rsc.org]
- 6. Quantitative analysis of 3-isopropylamino-1,2-propanediol as a degradation product of metoprolol in pharmaceutical dosage forms by HILIC-CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Determination of impurities in propranolol hydrochloride by high-performance liquid chromatography on dynamically modified silica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsonline.com [ijpsonline.com]
Troubleshooting & Optimization
Technical Support Center: Metipranolol Hydrochloride Solubility for In Vitro Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of Metipranolol Hydrochloride for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is a crystalline solid with good solubility in several organic solvents and aqueous buffers. The solubility can vary slightly between different sources and batches. A summary of reported solubility data is presented in Table 1.
Data Presentation: Solubility of this compound
| Solvent | Approximate Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| Dimethyl Sulfoxide (DMSO) | 50 - 100 | 144.5 - 289.1 | [1][2][3][4] |
| Ethanol | ~10 | ~28.9 | [1] |
| Dimethylformamide (DMF) | ~50 | ~144.5 | [1] |
| Water | ≥ 100 | ≥ 289.1 | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 | ~14.5 | [1] |
| Molecular Weight of this compound: 345.9 g/mol [1][5] |
Q2: I am observing precipitation when diluting my this compound stock solution into my aqueous assay buffer. What could be the cause and how can I prevent this?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue, especially with compounds that have lower aqueous solubility. Here are some potential causes and solutions:
-
Insufficient Mixing: Ensure thorough mixing immediately after adding the stock solution to the aqueous buffer. Vortexing or gentle inversion can help.
-
Final Solvent Concentration: The final concentration of the organic solvent (e.g., DMSO) in your assay medium might be too low to maintain the solubility of this compound at the desired concentration. While it's crucial to keep organic solvent concentrations low to avoid off-target effects (typically <0.5%), a slight increase might be necessary.
-
Temperature Effects: Solubility can be temperature-dependent. Ensure your buffer is at the experimental temperature before adding the stock solution. Sometimes, gentle warming can aid dissolution, but be cautious as it may affect the stability of other components in your assay.
-
pH of the Final Solution: Metipranolol, as a weak base, has pH-dependent solubility.[6][7] The pH of your final assay medium could be influencing its solubility. While this compound is the salt form and generally has good aqueous solubility, the final pH can still play a role.
Q3: Can I prepare a stock solution of this compound directly in an aqueous buffer like PBS?
A3: Yes, you can prepare an aqueous stock solution of this compound directly in buffers like PBS. The solubility in PBS (pH 7.2) is approximately 5 mg/mL.[1] However, it is recommended to prepare these aqueous solutions fresh and not to store them for more than one day to avoid potential degradation.[1] For higher concentration stock solutions, using an organic solvent like DMSO is preferable.
Q4: What is the recommended procedure for preparing a working solution of this compound for my in vitro assay?
A4: A detailed protocol for preparing a stock solution and subsequent working solutions is provided in the "Experimental Protocols" section below. The general workflow involves preparing a high-concentration stock in an organic solvent like DMSO and then performing serial dilutions into your aqueous assay buffer to reach the final desired concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Compound appears insoluble or forms a suspension in the primary solvent (e.g., DMSO). | - The compound may have reached its solubility limit.- The solvent may have absorbed moisture, reducing its solvating power.[2][3][4]- The compound may require energy to dissolve. | - Refer to the solubility table to ensure you are not exceeding the known solubility limit.- Use fresh, anhydrous DMSO.- Gentle warming and/or sonication can aid in dissolution.[2][8] |
| Precipitation occurs upon adding the stock solution to the aqueous buffer. | - The final concentration of the organic solvent is too low to maintain solubility.- The pH of the aqueous buffer is not optimal for the compound's solubility.- The rate of addition and mixing is not optimal. | - Increase the final concentration of the organic solvent slightly, ensuring it remains within a range that does not affect your assay (typically <0.5%).- Consider adjusting the pH of your buffer if your experimental design allows.- Add the stock solution dropwise while vortexing the aqueous buffer to ensure rapid and uniform mixing. |
| Inconsistent results between experiments. | - The stock solution may not be stable over time.- Incomplete dissolution of the compound. | - Prepare fresh stock solutions for each experiment, especially for aqueous stocks.- Ensure the compound is fully dissolved in the stock solution before making dilutions. Visually inspect for any particulate matter. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
-
-
Procedure:
-
Weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock, add 2.891 µL of DMSO per 1 mg of this compound).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C or -80°C for long-term storage. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of Working Solutions in Aqueous Buffer
-
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous assay buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
-
-
Procedure:
-
Thaw the stock solution at room temperature.
-
Perform serial dilutions of the stock solution into the aqueous assay buffer to achieve the final desired concentration.
-
For each dilution step, add the stock solution to the buffer and immediately vortex to ensure proper mixing and prevent precipitation.
-
Prepare the working solutions fresh on the day of the experiment.
-
Mandatory Visualizations
Signaling Pathway
Metipranolol is a non-selective β-adrenergic receptor antagonist. It blocks the binding of agonists like epinephrine and norepinephrine to both β1 and β2 adrenergic receptors, thereby inhibiting the downstream signaling cascade.
Caption: Signaling pathway of β-adrenergic receptor and its inhibition by Metipranolol.
Experimental Workflow
The following diagram illustrates the recommended workflow for preparing this compound solutions for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound | C17H28ClNO4 | CID 656682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sid.ir [sid.ir]
- 7. pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting inconsistent results in Metipranolol Hydrochloride experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metipranolol Hydrochloride. Our aim is to help you address common issues and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a non-selective beta-adrenergic receptor antagonist.[][2] Its primary mechanism of action involves blocking both beta-1 and beta-2 adrenergic receptors.[3] This blockade leads to a reduction in the production of aqueous humor in the eye, which in turn lowers intraocular pressure (IOP).[3] It is commonly used in ophthalmic solutions for the treatment of glaucoma and ocular hypertension.[3][4]
Q2: What are the optimal storage and handling conditions for this compound?
A2: this compound is a crystalline solid that is hygroscopic.[][5] It should be stored in a dry, dark place. For short-term storage (days to weeks), a temperature of 0-4°C is recommended, while for long-term storage (months to years), it should be kept at -20°C.[2] Stock solutions in DMSO can be stored at -80°C for up to a year.[6] Aqueous solutions are not recommended for storage for more than one day.[5]
Q3: What solvents can be used to prepare this compound solutions?
A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (DMF).[5] It is also soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/mL.[5] When preparing for in vivo experiments, co-solvents such as PEG300 and Tween-80 can be used with DMSO and saline.[7]
Q4: What are the known binding affinities of Metipranolol?
A4: Metipranolol exhibits potent binding to beta-adrenergic receptors. The pA2 values, a measure of antagonist potency, are approximately 8.3 for beta-1 adrenoceptors in guinea pig atria and 8.4 for beta-2 adrenoceptors in the rat uterus.[6][8] The Ki value for the displacement of ³H-dihydroalprenolol binding to rabbit iris and ciliary body homogenates is 34 nM.[8]
Troubleshooting Inconsistent Experimental Results
Issue 1: High Variability in Intraocular Pressure (IOP) Measurements
Inconsistent IOP readings are a common challenge in both preclinical and clinical studies. This variability can be due to several factors.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Physiological Variation: IOP naturally fluctuates throughout the day (diurnal variation).[9] | Standardize the time of day for all IOP measurements. Measurements taken within a 2-hour window are more consistent.[9] |
| Measurement Technique: Improper tonometer calibration or inconsistent application can lead to errors. | Ensure tonometers are calibrated daily. Train all personnel on a standardized measurement protocol. Consider taking the mean of multiple consecutive readings.[10] |
| Animal Stress: Handling and measurement procedures can induce stress in animals, affecting IOP. | Acclimatize animals to the handling and measurement procedures before starting the experiment. Maintain a calm and consistent environment. |
| Drug Administration: Inconsistent drop size or improper administration technique can alter the delivered dose. | Use a calibrated pipette to ensure consistent drop volume. Standardize the instillation technique across all animals and technicians. |
Quantitative Data on IOP Variability:
Studies have shown that IOP measurements can have a moderate degree of variability.
| Parameter | Observed Variability | Reference |
| Correlation between consecutive visits (same eye) | r = 0.62 | [9] |
| Eyes with >20% change in IOP between visits | 13% | [9] |
| Change in IOP within 3 mmHg between visits | 66% of eyes | [9] |
| Change in IOP >5 mmHg between visits | 10% of eyes | [9] |
Issue 2: Inconsistent Results in Cell-Based Assays (e.g., cAMP Assays)
Cell-based assays are crucial for studying the molecular effects of Metipranolol. Inconsistencies can arise from various steps in the experimental workflow.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can show altered receptor expression and signaling. | Use cells within a defined low passage number range. Regularly check for cell viability and morphology. |
| Receptor Density: The number of beta-adrenergic receptors on the cell surface can vary, affecting the drug's potency. | Ensure consistent cell seeding density and growth conditions. Consider using a stable cell line with known receptor expression levels. |
| Ligand Concentration: Inaccurate preparation of Metipranolol or agonist solutions can lead to incorrect dosing. | Prepare fresh solutions for each experiment. Use a calibrated analytical balance and appropriate solvents. Perform serial dilutions carefully. |
| Assay Incubation Times: Incorrect incubation times for the drug or stimulating agonist can lead to incomplete or variable responses. | Optimize and strictly adhere to incubation times for both the antagonist (Metipranolol) and the agonist. |
| Signal Detection: Issues with the detection reagents or instrument settings can affect the final readout. | Run appropriate controls (e.g., basal, maximum stimulation) in every experiment. Ensure the plate reader is set up correctly for the specific assay. |
Issue 3: Poor Drug Stability and Solubility
The physicochemical properties of this compound can impact its effectiveness in experiments if not handled correctly.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Degradation of Stock Solutions: Improper storage can lead to the degradation of Metipranolol. | Aliquot stock solutions to avoid repeated freeze-thaw cycles.[7] Store at the recommended temperatures (-20°C or -80°C).[5][7] |
| Precipitation in Aqueous Solutions: Metipranolol has limited solubility in aqueous buffers, which can lead to precipitation. | Prepare fresh aqueous solutions daily.[5] If precipitation occurs, sonication or gentle heating can aid dissolution.[7] For in vivo studies, consider using a formulation with co-solvents.[7] |
| Hygroscopic Nature: The compound can absorb moisture from the air, affecting its weight and concentration. | Store the solid compound in a desiccator or under an inert atmosphere.[] |
This compound Solubility Data:
| Solvent | Solubility | Reference |
| DMSO | ~50 mg/mL | [5] |
| Ethanol | ~10 mg/mL | [5] |
| PBS (pH 7.2) | ~5 mg/mL | [5] |
Experimental Protocols
Protocol 1: In Vitro Beta-Adrenergic Receptor Antagonism Assay (cAMP Measurement)
This protocol outlines a general procedure for assessing the antagonist effect of Metipranolol on beta-adrenergic receptor signaling in a cell-based assay.
-
Cell Culture: Plate cells (e.g., HEK293 cells stably expressing beta-1 or beta-2 adrenergic receptors) in a 96-well plate at a density of 20,000 cells/well and culture overnight.
-
Preparation of Compounds:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of a beta-adrenergic agonist (e.g., Isoproterenol) in sterile water.
-
Perform serial dilutions of Metipranolol and Isoproterenol in assay buffer (e.g., HBSS with 0.1% BSA).
-
-
Antagonist Treatment:
-
Remove the culture medium from the cells.
-
Add 50 µL of varying concentrations of Metipranolol solution to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add 50 µL of the EC80 concentration of Isoproterenol to the wells (the final concentration should be EC80).
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
-
Data Analysis:
-
Plot the cAMP levels against the log of the Metipranolol concentration.
-
Calculate the IC50 value of Metipranolol using a non-linear regression curve fit.
-
Visualizations
Signaling Pathway of Beta-Adrenergic Receptors
Metipranolol, as a non-selective beta-blocker, inhibits the signaling cascade initiated by the binding of agonists like epinephrine to beta-1 and beta-2 adrenergic receptors.
References
- 2. Buy this compound | 36592-77-5 | >98% [smolecule.com]
- 3. drugs.com [drugs.com]
- 4. Ocular metipranolol. A preliminary review of its pharmacodynamic and pharmacokinetic properties, and therapeutic efficacy in glaucoma and ocular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Variability of Intraocular Pressure Measurements in Observation Participants in the Ocular Hypertension Treatment Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
Optimizing Metipranolol Hydrochloride Concentration for Cell Culture Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the use of Metipranolol Hydrochloride in cell culture experiments. Metipranolol is a non-selective β-1 and β-2 adrenergic receptor antagonist.[1] This guide offers insights into appropriate concentration ranges, detailed experimental protocols, and solutions to common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β-1 and β-2 adrenergic receptors.[1] This blockade inhibits the downstream signaling pathways typically activated by catecholamines like epinephrine and norepinephrine. The primary signaling cascades affected are the cAMP/PKA and MAPK/ERK pathways, which are involved in regulating a wide range of cellular processes, including proliferation, apoptosis, and metabolism.
Q2: What is a recommended starting concentration for this compound in a new cell line?
A2: For a new cell line, it is recommended to perform a dose-response experiment to determine the optimal concentration. Based on available literature for metipranolol and other beta-blockers, a starting range of 1 µM to 100 µM is advisable. For instance, in studies with retinal pigment epithelial (RPE) cells, a concentration of 100 µM Metipranolol has been used to counteract zinc-induced apoptosis.[2][3] Studies with other beta-blockers, such as propranolol and metoprolol, have shown effects in cancer cell lines at concentrations ranging from 40 µM to 200 µM.[4]
Q3: How should I prepare a stock solution of this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), ethanol, and phosphate-buffered saline (PBS).[5] For cell culture experiments, a concentrated stock solution (e.g., 10 mM) is typically prepared in sterile DMSO or PBS. It is important to note that this compound is hygroscopic and should be stored in a dry environment.[] When preparing working solutions, the final concentration of DMSO should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How stable is this compound in cell culture media?
A4: While specific stability data in various cell culture media is limited, it is generally recommended to prepare fresh dilutions of the drug from a frozen stock solution for each experiment to ensure consistent activity.[7] Stock solutions in DMSO can be stored at -20°C or -80°C for several months.[8] Aqueous stock solutions are not recommended for long-term storage.[5]
Data Presentation: Effective Concentrations of Beta-Blockers in Cell Culture
Due to the limited availability of specific IC50 values for this compound across a wide range of cell lines, the following table includes data for Metipranolol and other commonly studied beta-blockers to provide a comparative reference for determining experimental concentrations.
| Compound | Cell Line | Assay Type | Effective Concentration/IC50 | Reference |
| Metipranolol | Human Retinal Pigment Epithelial (RPE) cells | Apoptosis (counteracting zinc-induced) | 100 µM | [2][3] |
| Propranolol | A375 (Melanoma) | Cell Viability | IC50: 65.33 µM (72h) | [4] |
| Propranolol | P-3 (Melanoma) | Cell Viability | IC50: 116.86 µM (72h) | [4] |
| Propranolol | P-6 (Melanoma) | Cell Viability | IC50: 88.24 µM (72h) | [4] |
| Metoprolol | A549 (Lung Cancer) | Apoptosis | 50 µM | |
| Metoprolol | H1299 (Lung Cancer) | Apoptosis | 50 µM | |
| Propranolol | HepG2 (Liver Cancer) | Proliferation Inhibition | 40-80 µM | |
| Propranolol | SKOV-3 (Ovarian Cancer) | Cell Viability | IC50: ~100 µM (48h) |
Signaling Pathways
This compound acts by blocking β-1 and β-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs). The downstream signaling primarily involves the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, which in turn affects the Protein Kinase A (PKA) and MAPK/ERK signaling pathways.
Experimental Protocols
Experimental Workflow: Determining IC50 using MTT Assay
The following diagram outlines the general workflow for determining the half-maximal inhibitory concentration (IC50) of this compound.
Detailed Methodology: Cell Viability (MTT) Assay
This protocol is adapted for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound
-
Sterile DMSO or PBS
-
Complete cell culture medium
-
Adherent cells of interest
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to obtain the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50, 75, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple precipitate (formazan) is visible.
-
Carefully remove the medium from each well.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells).
-
Plot the cell viability against the log of the drug concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[9]
-
Detailed Methodology: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the steps for detecting apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
Cells of interest
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of the experiment.
-
Allow the cells to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., determined from the MTT assay) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
After treatment, collect the cell culture supernatant (containing floating/apoptotic cells).
-
Wash the adherent cells with PBS and then trypsinize them.
-
Combine the trypsinized cells with the supernatant from the previous step.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use appropriate controls (unstained cells, cells stained with only Annexin V-FITC, and cells stained with only PI) to set up the compensation and gates.
-
Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Cell Viability in Control Group | - Suboptimal cell culture conditions (e.g., media, temperature, CO2).- High passage number of cells.- Contamination (mycoplasma, bacteria, fungi). | - Ensure optimal and consistent culture conditions.- Use cells with a lower passage number.- Regularly test for mycoplasma and other contaminants. |
| Precipitation of this compound in Media | - High concentration of the drug.- Instability of the compound in the specific media formulation.- Interaction with media components. | - Prepare fresh drug dilutions for each experiment.- Ensure the final DMSO concentration is low.- If precipitation persists, consider using a different solvent or preparing the drug solution in a serum-free medium before adding it to the cells. |
| Inconsistent or Non-reproducible Results | - Inaccurate pipetting.- Variation in cell seeding density.- Fluctuation in incubation times.- Instability of the drug. | - Use calibrated pipettes and ensure proper mixing.- Standardize cell counting and seeding procedures.- Maintain consistent incubation times for all experiments.- Prepare fresh drug solutions from a reliable stock. |
| No Observable Effect of this compound | - The chosen cell line may not express sufficient levels of β-adrenergic receptors.- The concentration range tested is too low.- The drug may have degraded. | - Verify the expression of β-1 and β-2 adrenergic receptors in your cell line (e.g., by Western blot or qPCR).- Test a wider and higher range of concentrations.- Use a fresh stock of this compound. |
| High Background in Apoptosis Assay | - Rough handling of cells during harvesting and staining.- Over-trypsinization.- Extended incubation with staining reagents. | - Handle cells gently to minimize mechanical damage.- Optimize trypsinization time.- Adhere to the recommended incubation times for Annexin V and PI staining. |
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Propranolol induced G0/G1/S phase arrest and apoptosis in melanoma cells via AKT/MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Technical Support Center: Preventing Degradation of Metipranolol Hydrochloride in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metipranolol Hydrochloride in aqueous solutions. The information is designed to help you anticipate and address common stability issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: My aqueous solution of this compound is showing signs of degradation after a short period. What is the primary cause?
A1: The most common and rapid degradation pathway for this compound in aqueous solutions is the hydrolysis of the acetate ester group. This reaction results in the formation of deacetylmetipranolol, the active metabolite of the drug. It is important to note that aqueous solutions of this compound are not recommended for storage for more than one day due to this inherent instability[1].
Q2: How does pH affect the stability of this compound in an aqueous solution?
Q3: Is this compound sensitive to light?
A3: Like other beta-blockers, this compound may be susceptible to photodegradation when exposed to light, particularly UV radiation. While specific quantum yield data for metipranolol is not available, studies on similar compounds like propranolol show that photodegradation can occur, leading to the formation of various degradation products[5]. It is recommended to protect solutions from light during experiments and storage.
Q4: What about oxidative degradation?
A4: Oxidative degradation is a potential degradation pathway for many pharmaceuticals. While specific studies on the oxidative degradation of this compound are limited, it is a possibility, especially in the presence of oxidizing agents or under conditions that promote the formation of reactive oxygen species. Forced degradation studies are necessary to determine its susceptibility to oxidation[6][7].
Troubleshooting Guides
Problem: I am observing a rapid loss of this compound in my aqueous solution, even when stored for a short time.
| Possible Cause | Troubleshooting Step |
| Ester Hydrolysis | Prepare fresh solutions daily. Storing aqueous solutions for more than 24 hours is not recommended[1]. |
| Control the pH of your solution. A slightly acidic pH (around 5.0-5.8) may improve stability, as this is the range used in ophthalmic formulations[4]. | |
| If possible, conduct experiments at lower temperatures to slow down the hydrolysis rate. | |
| Incorrect Storage | Store solutions protected from light, in amber vials or wrapped in aluminum foil, to prevent potential photodegradation. |
| Store solutions at recommended temperatures (e.g., refrigerated at 2-8°C) to minimize both hydrolysis and other potential degradation pathways. |
Problem: I am seeing unexpected peaks in my chromatogram when analyzing this compound solutions.
| Possible Cause | Troubleshooting Step |
| Formation of Degradation Products | The primary degradation product is deacetylmetipranolol due to hydrolysis. Develop a stability-indicating analytical method that can separate and quantify both Metipranolol and deacetylmetipranolol. |
| Other minor peaks could be due to photodegradation or oxidation. Conduct forced degradation studies to identify potential degradation products under various stress conditions (acid, base, peroxide, light, heat). | |
| Interaction with Excipients | If your solution contains other components, consider potential incompatibilities. Ensure all excipients are stable and do not promote the degradation of this compound. |
Quantitative Data Summary
Due to limited published data specifically on the degradation kinetics of this compound, a comprehensive quantitative table cannot be provided. However, the following table summarizes the key stability information gathered.
| Parameter | Observation | Reference |
| Primary Degradation Pathway | Hydrolysis of the acetate ester to form deacetylmetipranolol. | [1] |
| Aqueous Solution Stability | Not recommended for storage for more than one day. | [1] |
| Ophthalmic Solution pH | Typically formulated between pH 5.0 and 5.8. | [4] |
| Forced Degradation (General) | Should be conducted to identify degradation products and pathways under stress conditions (acid, base, oxidation, light, heat). | [6][7][8][9] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound and Deacetylmetipranolol
This protocol is a recommended starting point for developing a stability-indicating method. Optimization and validation are required for specific applications.
1. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM sodium dihydrogen orthophosphate adjusted to pH 4.0 with phosphoric acid). The exact ratio should be optimized to achieve good separation (a starting point could be 30:70 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: UV detection at a wavelength where both compounds have reasonable absorbance (e.g., around 220-230 nm, to be determined by UV scans of both compounds).
-
Injection Volume: 20 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solutions: Prepare individual stock solutions of this compound and deacetylmetipranolol (if available as a reference standard) in the mobile phase or a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare mixed working standard solutions by diluting the stock solutions with the mobile phase to achieve a range of concentrations that bracket the expected sample concentrations.
-
Sample Preparation: Dilute the aqueous this compound samples with the mobile phase to a concentration within the linear range of the method.
4. Method Validation (as per ICH guidelines):
-
Specificity: Perform forced degradation studies to demonstrate that the method can separate the parent drug from its degradation products.
-
Linearity: Analyze a series of dilutions of the mixed standard solution to establish the linear range and determine the correlation coefficient (r²).
-
Accuracy: Perform recovery studies by spiking a placebo solution with known amounts of this compound and deacetylmetipranolol.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.
Protocol 2: Forced Degradation Study of this compound
1. General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, take a known volume of the stock solution and subject it to the conditions outlined below.
-
After the specified time, neutralize the samples if necessary, dilute them to a suitable concentration with the mobile phase, and analyze them using the developed stability-indicating HPLC method.
-
Analyze an unstressed sample as a control.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with an equal volume of 1 M HCl and heat at 60-80°C for a specified period (e.g., 2, 4, 8 hours). Neutralize with 1 M NaOH before analysis.
-
Base Hydrolysis: Mix the drug solution with an equal volume of 0.1 M NaOH and keep at room temperature or slightly elevated temperature for a specified period. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix the drug solution with a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
-
Thermal Degradation: Keep the solid drug substance and a solution of the drug in an oven at a high temperature (e.g., 70-80°C) for a specified period.
-
Photodegradation: Expose a solution of the drug to a light source (e.g., a UV lamp or a photostability chamber) for a specified duration. A control sample should be wrapped in aluminum foil to protect it from light.
Visualizations
Caption: Primary degradation pathway of this compound.
Caption: Experimental workflow for a stability study.
Caption: Troubleshooting degradation of Metipranolol HCl.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 4. Optipranolol (Metipranolol Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. lubrizolcdmo.com [lubrizolcdmo.com]
- 9. openaccessjournals.com [openaccessjournals.com]
Technical Support Center: Overcoming Metipranolol Hydrochloride Interference in Biochemical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome potential interference from Metipranolol Hydrochloride in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my assay?
A1: this compound is a non-selective beta-adrenergic receptor antagonist.[1] Its chemical structure, which includes an aromatic ether, a secondary amine, and an acetate ester, contains moieties that can potentially interfere with various biochemical assay formats. These interferences can arise from the compound's intrinsic properties, such as autofluorescence or quenching, or its behavior in solution, like aggregation.
Q2: What are the most common types of assay interference observed with compounds like this compound?
A2: Based on its chemical structure, this compound may cause the following types of interference:
-
Fluorescence-Based Assays: The aromatic ring system can lead to autofluorescence (emitting its own light) or quenching (absorbing light emitted by the assay's fluorophore).[2]
-
Enzymatic Assays: this compound can form aggregates in solution, which may non-specifically inhibit enzyme activity.[3] The secondary amine group could also potentially react with assay components under certain conditions.
-
Colorimetric Assays: While less common for this specific structure, colored impurities or degradation products could absorb light at the detection wavelength.
Q3: How can I determine if this compound is interfering with my assay?
A3: A series of control experiments are essential. These include:
-
Compound-only control: Measure the signal from a solution containing only this compound and assay buffer to check for autofluorescence or background absorbance.
-
No-enzyme/no-substrate control: Run the assay with this compound but without the enzyme or substrate to see if it reacts with other assay components.
-
Detergent sensitivity test: If you suspect aggregation, perform the assay in the presence and absence of a non-ionic detergent like Triton X-100. A significant decrease in inhibition in the presence of detergent suggests aggregation-based interference.[4][5]
Troubleshooting Guides
Issue 1: Unexpectedly high signal or background in a fluorescence-based assay.
This could be due to the intrinsic fluorescence (autofluorescence) of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control: Prepare wells containing only the assay buffer and this compound at the concentrations used in your experiment. Measure the fluorescence at the same excitation and emission wavelengths as your assay.
-
Wavelength Shift: If significant autofluorescence is detected, try shifting the excitation and emission wavelengths of your assay to a region where the compound's fluorescence is minimal. Red-shifted fluorophores are often less susceptible to interference from small molecules.
-
Data Correction: If a wavelength shift is not possible, you can subtract the background fluorescence from the compound-only control from your experimental wells. However, be aware that this may not fully account for inner filter effects.
Issue 2: Lower than expected signal in a fluorescence-based assay.
This may be caused by fluorescence quenching, where this compound absorbs the light emitted by your assay's fluorophore.
Troubleshooting Steps:
-
Run a Quenching Control: Prepare a solution with your fluorescent probe at the assay concentration and measure its fluorescence. Then, add this compound at the desired experimental concentration and measure the fluorescence again. A significant decrease in fluorescence indicates quenching.
-
Change Fluorophore: Consider using a different fluorophore with an emission spectrum that does not overlap with the absorbance spectrum of this compound.
-
Reduce Compound Concentration: If possible, lower the concentration of this compound in your assay to minimize the quenching effect.
Issue 3: Non-specific inhibition in an enzymatic assay that is not dose-dependent in a typical manner.
This is often a sign of compound aggregation, where this compound forms colloidal particles that sequester and inhibit the enzyme.
Troubleshooting Steps:
-
Detergent Addition: Perform the assay in the presence of a low concentration (typically 0.01% v/v) of a non-ionic detergent such as Triton X-100 or Tween-20.[4][5][6] If the inhibitory effect of this compound is significantly reduced, aggregation is the likely cause.
-
Vary Enzyme Concentration: True inhibitors are generally independent of the enzyme concentration, whereas aggregate-based inhibition can often be overcome by increasing the enzyme concentration.
-
Pre-incubation Time: Vary the pre-incubation time of the compound with the enzyme. Aggregate formation can be time-dependent.
Data Presentation: Predicted Interference and Mitigation
The following tables summarize potential interferences based on the chemical properties of this compound and related compounds, along with suggested mitigation strategies and their expected outcomes.
Table 1: Potential Interference Mechanisms of this compound
| Functional Group | Potential Interference Mechanism | Assays Potentially Affected |
| Aromatic Ether | Autofluorescence, Fluorescence Quenching | Fluorescence Intensity, FRET, FP |
| Secondary Amine | Reactivity with assay components (e.g., aldehydes, esters) | Enzymatic, Colorimetric |
| Acetate Ester | Hydrolysis leading to pH changes or interfering byproducts | pH-sensitive assays, assays with long incubation times |
| Whole Molecule | Aggregation | Enzymatic, Protein-Binding Assays |
Table 2: Summary of Mitigation Strategies and Expected Outcomes
| Mitigation Strategy | Target Interference | Expected Outcome |
| Addition of 0.01% Triton X-100 | Aggregation | Significant reduction or elimination of observed inhibition. |
| Use of Red-Shifted Fluorophores | Autofluorescence/Quenching | Increased signal-to-noise ratio; reduced background. |
| Inclusion of Antioxidants (e.g., DTT) | Redox Cycling | Stabilization of assay signal; reduced false positives. |
| Pre-incubation Controls | Time-dependent Interference | Identification of time-dependent effects of the compound. |
| IC50 Shift Assay | Irreversible Inhibition | A shift in the IC50 value after pre-incubation indicates time-dependent or irreversible inhibition.[1][7] |
Experimental Protocols
Protocol 1: Assessing Autofluorescence of this compound in a 96-Well Plate Format
Objective: To determine if this compound exhibits intrinsic fluorescence at the excitation and emission wavelengths of the primary assay.
Materials:
-
This compound stock solution
-
Assay buffer
-
Black, clear-bottom 96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer, covering the concentration range to be used in the main experiment.
-
Add a fixed volume (e.g., 100 µL) of each dilution to the wells of the 96-well plate. Include wells with assay buffer only as a blank control.
-
Set the fluorescence plate reader to the excitation and emission wavelengths used in the primary assay.
-
Measure the fluorescence intensity of each well.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence readings of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Mitigating Compound Aggregation using a Detergent-Based Counter-Assay
Objective: To determine if the observed inhibition by this compound is due to the formation of aggregates.
Materials:
-
This compound stock solution
-
Enzyme and substrate for the primary assay
-
Assay buffer
-
Assay buffer containing 0.02% (v/v) Triton X-100 (this will be diluted to 0.01% in the final assay)
-
96-well microplate
-
Plate reader for the primary assay's detection method
Procedure:
-
Prepare two sets of serial dilutions of this compound: one in the standard assay buffer and one in the assay buffer containing 0.02% Triton X-100.
-
Set up two parallel assays. In the first, use the standard assay buffer for all components. In the second, use the assay buffer containing Triton X-100.
-
Add the enzyme and the respective this compound dilutions to the wells of the 96-well plate.
-
Pre-incubate for a specified time (e.g., 15 minutes) at the assay temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the reaction progress using the appropriate plate reader.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound in the presence and absence of Triton X-100. A significant rightward shift in the IC50 curve (i.e., a decrease in potency) in the presence of the detergent is indicative of aggregation-based inhibition.
Mandatory Visualizations
References
- 1. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 2. Quantifying interactions between propranolol and dissolved organic matter (DOM) from different sources using fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. β-Adrenoreceptors as Therapeutic Targets for Ocular Tumors and Other Eye Diseases—Historical Aspects and Nowadays Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation of cytochrome P450 time-dependent inhibition assays: a two-time point IC50 shift approach facilitates kinact assay design - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation strategies for enhancing Metipranolol Hydrochloride bioavailability
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to formulation strategies aimed at enhancing the oral bioavailability of Metipranolol Hydrochloride. The content is structured to offer practical troubleshooting advice, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guides
This section addresses common challenges encountered during the formulation of this compound, particularly focusing on nanoencapsulation and lipid-based systems.
| Issue | Potential Cause | Suggested Solution |
| Low Encapsulation Efficiency of this compound in Nanoparticles | This compound is a water-soluble drug, which can lead to its partitioning into the external aqueous phase during nanoformulation processes like emulsion-based methods.[1][2] | - Optimize the formulation: Increase the viscosity of the primary emulsion to hinder drug diffusion. - Employ a double emulsion (w/o/w) technique: This method is more suitable for encapsulating hydrophilic drugs.[3] - pH modification: Adjust the pH of the aqueous phases to a point where this compound has lower solubility, thereby promoting its partitioning into the organic/lipid phase. - Ion-pairing: Form an ion-pair complex of this compound with a lipophilic counter-ion to increase its hydrophobicity. |
| Particle Aggregation and Instability of Nanoformulations | - Insufficient amount or inappropriate type of stabilizer (surfactant or polymer). - High concentration of nanoparticles. - Inadequate surface charge (Zeta potential close to zero). | - Screen different stabilizers: Evaluate a range of non-ionic surfactants (e.g., Polysorbates, Pluronics) or polymeric stabilizers (e.g., PVA, HPMC). - Optimize stabilizer concentration: Conduct a concentration-response study to find the optimal stabilizer level that provides sufficient steric or electrostatic stabilization. - Adjust surface charge: Incorporate a charged lipid or polymer to increase the absolute value of the zeta potential, leading to greater electrostatic repulsion between particles. |
| Burst Release of this compound from Formulations | - A significant portion of the drug is adsorbed on the surface of the nanoparticles. - High porosity of the nanoparticle matrix. | - Improve washing steps: After nanoparticle preparation, implement thorough washing steps (e.g., ultracentrifugation and redispersion) to remove surface-adsorbed drug. - Optimize polymer/lipid concentration: A higher polymer or lipid concentration can create a denser matrix, slowing down drug diffusion. - Utilize a coating: Apply a secondary coating of a polymer to the nanoparticles to create an additional barrier for drug release. |
| Phase Separation or Cracking of Solid Lipid Nanoparticle (SLN) Formulations | - Incompatibility between the drug and the lipid matrix. - Polymorphic transitions of the solid lipid upon storage. | - Lipid screening: Test the solubility of this compound in various molten solid lipids to ensure good miscibility. - Use of lipid mixtures: Blend different solid lipids to create a less ordered crystalline structure, which can accommodate the drug more effectively and reduce drug expulsion. - Incorporate a liquid lipid: Formulating Nanostructured Lipid Carriers (NLCs) by including a liquid lipid can create imperfections in the crystal lattice, improving drug loading and stability. |
| Inconsistent Droplet Size in Self-Emulsifying Drug Delivery Systems (SEDDS) | - Imbalance in the oil/surfactant/cosurfactant ratio. - Poor aqueous dispersibility of the formulation. | - Construct pseudo-ternary phase diagrams: Systematically evaluate different ratios of oil, surfactant, and cosurfactant to identify the optimal region for forming stable nanoemulsions upon aqueous dispersion. - Select appropriate excipients: Ensure good solubility of this compound in the oil phase and use surfactants with a suitable Hydrophilic-Lipophilic Balance (HLB) value (typically 8-18 for o/w SEDDS). |
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using nanoformulations to enhance the bioavailability of this compound?
A1: this compound has a reported oral bioavailability of approximately 50%. While it is water-soluble, its absorption can be limited. Nanoformulations, such as nanoparticles and solid lipid nanoparticles, can improve bioavailability by increasing the surface area for dissolution, enhancing permeation across the intestinal epithelium, and potentially protecting the drug from presystemic metabolism.
Q2: Which type of nanoformulation is most suitable for a hydrophilic drug like this compound?
A2: For hydrophilic drugs, techniques like double emulsion (w/o/w) solvent evaporation for polymeric nanoparticles are often preferred.[3] This method involves dissolving the drug in an inner aqueous phase, which is then emulsified in an oil phase, and this primary emulsion is further emulsified in an outer aqueous phase. Solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can also be suitable, especially if the drug's solubility in the molten lipid is sufficient.
Q3: How can I improve the loading of this compound into lipid-based formulations?
A3: To improve the loading in lipid-based systems, you can:
-
Form a lipophilic salt or ion-pair: This increases the drug's partitioning into the lipid phase.
-
Use co-solvents: Incorporate a small amount of a water-miscible solvent that is also miscible with the lipid to enhance drug solubilization.
-
Increase the drug's solubility in the molten lipid: This can be achieved by screening various lipids to find one with optimal solubilizing capacity for this compound.
Q4: What are the critical quality attributes (CQAs) to monitor during the development of this compound nanoformulations?
A4: Key CQAs include:
-
Particle size and Polydispersity Index (PDI): These affect the dissolution rate, absorption, and stability.
-
Zeta potential: This indicates the colloidal stability of the formulation.
-
Encapsulation efficiency and drug loading: These determine the amount of drug carried by the nanoparticles and are crucial for dosage calculations.
-
In vitro drug release profile: This provides insights into the release kinetics of the drug from the formulation.
-
Physical and chemical stability: Assessed over time under different storage conditions.
Q5: Are there any specific safety concerns with using nanoformulations for oral drug delivery?
A5: While nanoformulations offer significant advantages, it is essential to evaluate the safety of the nanomaterials and excipients used. Biocompatible and biodegradable materials are preferred. Toxicological studies should be conducted to assess any potential for nanoparticle-induced toxicity. The handling of dry nanomaterials also requires caution to prevent inhalation.[4]
Experimental Protocols & Data
Due to the limited availability of studies specifically on the nanoformulation of this compound for oral bioavailability enhancement, the following protocols are based on established methods for the nanoencapsulation of the structurally similar and also hydrophilic beta-blocker, Propranolol Hydrochloride, and can be adapted for this compound.
Preparation of Polymeric Nanoparticles by Double Emulsion (w/o/w) Solvent Evaporation
Objective: To encapsulate this compound within a biodegradable polymer matrix.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(vinyl alcohol) (PVA)
-
Dichloromethane (DCM)
-
Deionized water
Protocol:
-
Preparation of the internal aqueous phase (w1): Dissolve 10 mg of this compound in 1 mL of deionized water.
-
Preparation of the organic phase (o): Dissolve 100 mg of PLGA in 4 mL of DCM.
-
Formation of the primary emulsion (w1/o): Add the internal aqueous phase to the organic phase and emulsify using a probe sonicator for 60 seconds on an ice bath.
-
Formation of the double emulsion (w1/o/w2): Add the primary emulsion to 10 mL of a 2% w/v PVA solution (external aqueous phase, w2) and sonicate for 120 seconds on an ice bath.
-
Solvent evaporation: Stir the resulting double emulsion at room temperature for 4-6 hours to allow the DCM to evaporate.
-
Nanoparticle recovery: Centrifuge the nanoparticle suspension at 15,000 rpm for 30 minutes.
-
Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove unencapsulated drug and excess PVA.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours.
Preparation of Solid Lipid Nanoparticles (SLNs) by Hot Homogenization
Objective: To formulate this compound in a solid lipid matrix.
Materials:
-
This compound
-
Compritol® 888 ATO (Glyceryl behenate) - Solid lipid
-
Poloxamer 188 - Surfactant
-
Deionized water
Protocol:
-
Preparation of the lipid phase: Melt 500 mg of Compritol® 888 ATO at 85°C (approximately 10°C above its melting point). Disperse 50 mg of this compound in the molten lipid.
-
Preparation of the aqueous phase: Dissolve 500 mg of Poloxamer 188 in 50 mL of deionized water and heat to 85°C.
-
Formation of the pre-emulsion: Add the hot lipid phase to the hot aqueous phase and homogenize using a high-shear homogenizer at 10,000 rpm for 10 minutes.
-
High-pressure homogenization: Pass the hot pre-emulsion through a high-pressure homogenizer for 5 cycles at 500 bar.
-
Cooling and SLN formation: Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.
-
Characterization: Analyze the SLN dispersion for particle size, PDI, and zeta potential.
Quantitative Data from Analogous Propranolol Hydrochloride Formulations
The following tables summarize typical characterization data obtained for Propranolol Hydrochloride nanoformulations, which can be considered as a benchmark for the development of this compound formulations.
Table 1: Physicochemical Properties of Propranolol Hydrochloride Loaded PLGA Nanoparticles
| Parameter | Value | Reference |
| Particle Size (nm) | 200 - 300 | [5] |
| Polydispersity Index (PDI) | < 0.2 | [5] |
| Zeta Potential (mV) | -15 to -25 | [5] |
| Encapsulation Efficiency (%) | 60 - 85 | [6] |
| Drug Loading (%) | 5 - 10 | [6] |
Table 2: In Vitro Release Profile of Propranolol Hydrochloride from PLGA Nanoparticles
| Time (hours) | Cumulative Release (%) | Reference |
| 1 | 20 - 30 | [6] |
| 4 | 40 - 50 | [6] |
| 8 | 60 - 75 | [6] |
| 12 | 75 - 90 | [6] |
| 24 | > 90 | [5] |
Table 3: Pharmacokinetic Parameters of Propranolol Hydrochloride after Oral Administration of Different Formulations in an Animal Model
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Relative Bioavailability (%) | Reference |
| Propranolol HCl Solution | ~45 | ~1.5 | ~200 | 100 | [7] |
| Propranolol HCl Nanoformulation | ~90 | ~2.0 | ~450 | ~225 | [7] |
Visualizations
Experimental Workflow for Polymeric Nanoparticle Preparation
Caption: Workflow for preparing Metipranolol HCl loaded PLGA nanoparticles.
Logical Relationship for Troubleshooting Low Encapsulation Efficiency
Caption: Troubleshooting low encapsulation efficiency of hydrophilic drugs.
References
- 1. Strategies for the nanoencapsulation of hydrophilic molecules in polymer-based nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Formulation and Characterization of Transethosomes for Enhanced Transdermal Delivery of Propranolol Hydrochloride | Scilit [scilit.com]
Technical Support Center: Minimizing Off-Target Effects of Metipranolol Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metipranolol Hydrochloride in cellular models. Our goal is to help you anticipate and mitigate potential off-target effects to ensure the accuracy and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
What are the known primary and off-target effects of this compound?
This compound is a non-selective beta-1 and beta-2 adrenergic receptor antagonist.[1][2] Its primary therapeutic action is the reduction of intraocular pressure, believed to be achieved by decreasing aqueous humor production.[3][4]
Beyond its intended beta-blocking activity, Metipranolol has several documented off-target effects that researchers should be aware of in a cellular context:
-
Local Anesthetic (Membrane-Stabilizing) Activity: Metipranolol possesses weak local anesthetic properties, which are attributed to the blockade of voltage-gated sodium channels.[4][5] This effect is generally observed at higher concentrations and is not considered clinically relevant for its primary use, but it can be a confounding factor in in vitro experiments.[6][7]
-
Antioxidant Activity: Metipranolol and its active metabolite, desacetylmetipranolol, have demonstrated antioxidant properties by attenuating lipid peroxidation and protecting retinal cells from oxidative stress-induced apoptosis.[8][9]
-
Induction of Granulomatous Uveitis: Although the exact mechanism is not fully understood, topical administration of Metipranolol has been associated with the development of granulomatous anterior uveitis, suggesting a potential immunomodulatory off-target effect.[4][10][11]
At what concentrations are the off-target effects of Metipranolol likely to be observed in vitro?
The concentration at which off-target effects become significant is cell type and assay dependent. However, based on available literature:
-
Beta-Adrenergic Blockade: The on-target effects of Metipranolol can be observed in the nanomolar to low micromolar range. For instance, its Ki for binding to rabbit iris and ciliary body homogenates is 34 nM.[12]
-
Antioxidant Effects: Significant antioxidant effects have been demonstrated at concentrations around 100 µM in cultured human retinal pigment epithelial (RPE) cells.[8] The IC50 for inhibiting SNP-induced lipid peroxidation in retinal homogenates is approximately 3.6 µM for Metipranolol and 3.8 µM for its metabolite, desacetylmetipranolol.[13]
It is crucial to perform dose-response experiments to determine the optimal concentration range for your specific cellular model and to minimize the likelihood of off-target effects.
How can I differentiate between on-target beta-blockade and off-target effects in my experiments?
Distinguishing between on-target and off-target effects is critical for data interpretation. Here are some strategies:
-
Use of Control Compounds: Include other beta-blockers in your experiments.
-
Negative Controls (for off-target effects): Use beta-blockers that lack the specific off-target property you are investigating. For example, to control for membrane-stabilizing effects, you could use a beta-blocker with low to no membrane-stabilizing activity, such as atenolol or timolol.[14] To control for antioxidant effects, other beta-blockers like timolol, carteolol, and betaxolol have been shown to lack this property.[8]
-
Positive Controls (for on-target effects): Use a well-characterized, potent beta-blocker like propranolol (which also has membrane-stabilizing effects) or a more selective beta-blocker if you are investigating a specific receptor subtype.
-
-
Pharmacological Rescue: Attempt to rescue the observed phenotype by co-incubating with a beta-adrenergic agonist (e.g., isoproterenol). If the effect is on-target, the agonist should reverse it.
-
Genetic Knockdown/Knockout: If your cell model allows, use siRNA or CRISPR-Cas9 to reduce or eliminate the expression of beta-adrenergic receptors. If the effect of Metipranolol persists in these cells, it is likely an off-target effect.
-
Varying Experimental Conditions: Some off-target effects, like membrane stabilization, are dependent on the biophysical properties of the cell membrane. Altering these conditions (e.g., membrane potential) may differentially affect on- and off-target responses.
Troubleshooting Guides
Issue 1: Unexpected changes in cell viability or proliferation.
Possible Cause: This could be due to on-target effects on cellular metabolism or off-target effects such as antioxidant activity or cytotoxicity at high concentrations. Some beta-blockers have been shown to affect the viability of certain cancer cell lines.[15]
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the EC50 for the observed effect and see if it aligns with the known potency of Metipranolol for beta-adrenergic receptors.
-
Assess Apoptosis and Necrosis: Use assays like Annexin V/Propidium Iodide staining to determine the mode of cell death.
-
Control for Antioxidant Effects:
-
Include a known antioxidant like Trolox as a positive control.[8]
-
Measure markers of oxidative stress (e.g., reactive oxygen species) in your cell model to see if Metipranolol alters them.
-
-
Use Control Beta-Blockers: Compare the effects of Metipranolol with beta-blockers that do not have antioxidant properties.
Issue 2: Altered ion channel function or membrane potential.
Possible Cause: This is likely due to the membrane-stabilizing (local anesthetic) effect of Metipranolol, which involves the blockade of sodium channels.[5]
Troubleshooting Steps:
-
Directly Measure Sodium Channel Activity: If your experimental setup allows, use patch-clamp electrophysiology to directly assess the effect of Metipranolol on sodium channel currents.
-
Use a Sodium Channel Blocker as a Positive Control: Compare the effects of Metipranolol to a known local anesthetic like lidocaine.[5]
-
Employ Beta-Blockers Lacking Membrane-Stabilizing Activity: Use beta-blockers like atenolol or sotalol as negative controls.[14] If these compounds do not produce the same effect, it strongly suggests the observed phenomenon is due to membrane stabilization.
-
Consider the Concentration: Local anesthetic effects are more prominent at higher concentrations. Try to work within a range where beta-adrenergic blockade is maximal but membrane-stabilizing effects are minimal.
Issue 3: Unexpected inflammatory or immune responses in cell culture.
Possible Cause: While the exact mechanism is unclear, Metipranolol is associated with granulomatous uveitis, suggesting it can modulate inflammatory pathways.[4][10][11] This could be due to a cell-mediated immune response.[1]
Troubleshooting Steps:
-
Analyze Cytokine Profiles: Measure the secretion of pro-inflammatory and anti-inflammatory cytokines (e.g., TNF-α, IL-6) from your cells in response to Metipranolol.
-
Co-culture with Immune Cells: If relevant to your research, establish a co-culture system with immune cells (e.g., T-cells, macrophages) to investigate potential immunomodulatory effects.
-
Use an In Vitro Uveitis Model: For specialized research, consider using established in vitro models of ocular inflammation, such as those involving retinal pigment epithelial cells or other ocular cell lines, to study the inflammatory response to Metipranolol.[16]
-
Compare with Other Beta-Blockers: Investigate if other beta-blockers, particularly those not associated with uveitis, elicit the same inflammatory response in your model.
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| On-Target Activity | |||
| Ki for [3H]-dihydroalprenolol displacement | 34 nM | Rabbit iris + ciliary body homogenates | [12] |
| pA2 (beta-1 antagonism) | 8.3 | Guinea pig atrium | [12] |
| pA2 (beta-2 antagonism) | 8.4 | Rat uterus | [12] |
| Off-Target: Antioxidant Activity | |||
| IC50 for SNP-induced lipid peroxidation | 3.6 µM | Rat retinal homogenates | [13] |
| IC50 for SNP-induced lipid peroxidation (desacetylmetipranolol) | 3.8 µM | Rat retinal homogenates | [13] |
| Effective concentration for protecting RPE cells from zinc-induced apoptosis | 100 µM | Cultured human RPE cells | [8] |
| Off-Target: Local Anesthetic Activity | |||
| Sodium Channel Blockade (Qualitative) | Weak activity at high concentrations | General knowledge | [4][5] |
| Comparison with other beta-blockers | Metoprolol and nadolol show no significant sodium channel block at 10 µM | Recombinant human NaV1.5 | [5] |
Experimental Protocols
Protocol 1: Assessing Membrane-Stabilizing Activity using Red Blood Cell (RBC) Hemolysis Assay
This protocol provides a method to evaluate the membrane-stabilizing activity of Metipranolol by measuring its ability to inhibit hypotonic solution-induced hemolysis of red blood cells.[16]
Materials:
-
Fresh human blood with anticoagulant (e.g., 3.1% sodium citrate)
-
Isotonic phosphate buffer (pH 7.4)
-
Hypotonic phosphate buffer (pH 7.4)
-
This compound
-
Control compounds: Propranolol (positive control for membrane stabilization), Atenolol (negative control)
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare RBC Suspension:
-
Centrifuge fresh human blood and wash the RBCs three times with isotonic phosphate buffer.
-
Resuspend the washed RBCs in isotonic buffer to make a 10% (v/v) suspension.
-
-
Set up Experimental Conditions:
-
Prepare different concentrations of Metipranolol, propranolol, and atenolol in isotonic buffer.
-
In separate tubes, mix 1 mL of the drug solution with 0.5 mL of the RBC suspension.
-
For the control, mix 1 mL of isotonic buffer with 0.5 mL of the RBC suspension.
-
-
Induce Hemolysis:
-
Add 3.5 mL of hypotonic buffer to each tube to induce hemolysis.
-
-
Incubation and Centrifugation:
-
Incubate the samples at room temperature for 30 minutes.
-
Centrifuge the tubes at 3000 rpm for 10 minutes.
-
-
Measure Hemolysis:
-
Carefully collect the supernatant and measure the absorbance at 540 nm using a spectrophotometer.
-
-
Calculate Percentage Inhibition:
-
% Inhibition of Hemolysis = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Expected Results: A dose-dependent inhibition of hemolysis by Metipranolol and propranolol would indicate membrane-stabilizing activity. Atenolol should show minimal to no inhibition.
Protocol 2: Evaluating Antioxidant Capacity using the DPPH Radical Scavenging Assay
This protocol measures the ability of Metipranolol to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl), providing an indication of its antioxidant potential.[2]
Materials:
-
This compound
-
DPPH solution in methanol (e.g., 0.1 mM)
-
Methanol
-
Control compounds: Trolox or Ascorbic Acid (positive controls)
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Solutions:
-
Prepare a stock solution of Metipranolol in methanol and make serial dilutions.
-
Prepare a stock solution of the positive control (Trolox or Ascorbic Acid) in methanol.
-
-
Assay Reaction:
-
In a 96-well plate or cuvettes, add a specific volume of the DPPH solution.
-
Add a small volume of the Metipranolol solution or control compound at different concentrations.
-
For the blank, add methanol instead of the sample.
-
-
Incubation:
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
-
Measure Absorbance:
-
Measure the absorbance at the wavelength of maximum absorbance for DPPH (typically around 517 nm).
-
-
Calculate Radical Scavenging Activity:
-
% Scavenging Activity = [ (Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank ] x 100
-
-
Determine IC50:
-
Plot the percentage of scavenging activity against the concentration of Metipranolol and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Expected Results: A decrease in absorbance with increasing concentrations of Metipranolol indicates radical scavenging activity. Comparing the IC50 value of Metipranolol to that of the positive control will provide a measure of its relative antioxidant potency.
Visualizations
Caption: On-target signaling pathway of Metipranolol via beta-adrenergic receptor antagonism.
Caption: Overview of Metipranolol's potential off-target effects and pathways.
Caption: Logical workflow for troubleshooting on-target vs. off-target effects.
References
- 1. Drug-Induced Uveitis: Patterns, Pathogenesis and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. Metipranolol | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug-induced uveitis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Propranolol Blocks Cardiac and Neuronal Voltage-Gated Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medication-induced Uveitis: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Changing beta-blockers in heart failure: when is a class not a class? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. asianjpr.com [asianjpr.com]
- 10. eyesoneyecare.com [eyesoneyecare.com]
- 11. Granulomatous Uveitis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Designing in-vitro systems to simulate the in-vivo permeability of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sphinxsai.com [sphinxsai.com]
- 14. Clinical pharmacology of the beta-blocking drugs: implications for the postinfarction patient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Classification of Drugs Based on Properties of Sodium Channel Inhibition: A Comparative Automated Patch-Clamp Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bracu.ac.bd [bracu.ac.bd]
Adjusting pH for optimal Metipranolol Hydrochloride stability and activity
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the optimal pH for the stability and activity of Metipranolol Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended pH range for formulating this compound aqueous solutions?
A1: For ophthalmic formulations, a pH range of 6.5 to 7.8 is generally recommended for patient comfort.[1] However, commercial ophthalmic solutions of metipranolol have been formulated at a pH of 5.0-5.8 to enhance stability. It is crucial to balance stability and physiological tolerance.
Q2: How does pH affect the stability of this compound?
Q3: My this compound solution appears cloudy after pH adjustment. What could be the cause?
A3: Cloudiness or precipitation can occur if the pH of the solution is adjusted to a point where the solubility of this compound is exceeded. Metipranolol has a basic pKa of 9.54.[2] At pH values approaching this pKa, the equilibrium will shift towards the less soluble free base form, potentially causing it to precipitate out of solution. Ensure that the concentration of this compound in your solution is below its solubility limit at the target pH. The solubility of this compound in PBS (pH 7.2) is approximately 5 mg/mL.[3]
Q4: Does the pH of the formulation affect the biological activity of Metipranolol?
A4: Yes, the pH can influence the activity of beta-adrenergic receptor ligands. Studies have shown that alkaline conditions can favor the binding of ligands to beta-2 adrenergic receptors.[4] Conversely, acidic conditions might reduce the response to beta-adrenergic agonists. While the primary beta-blocking activity of Metipranolol is determined by its molecular structure, the pH of the local environment could modulate its interaction with the receptor. For topical applications like eye drops, the formulation's pH can impact drug absorption and, consequently, its therapeutic effect.
Q5: How long can I store an aqueous solution of this compound?
A5: It is generally not recommended to store aqueous solutions of this compound for more than one day, especially at room temperature and near-neutral pH, due to potential degradation.[3] For longer-term storage, it is advisable to prepare fresh solutions or conduct stability studies to determine appropriate storage conditions and shelf-life for your specific formulation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of Potency Over Time | pH-dependent hydrolysis or oxidative degradation. | Optimize the pH of the solution (a slightly acidic pH of 5.0-5.8 is used for commercial formulations). Store solutions protected from light and at reduced temperatures (e.g., 2-8°C) to slow degradation. Consider the use of antioxidants if oxidation is suspected. |
| Precipitation in Solution | Exceeded solubility limit due to pH adjustment or low temperature. | Verify the pH of your solution. If the pH is near the pKa of Metipranolol (9.54), consider lowering the pH. Ensure the drug concentration is below the solubility limit at the storage temperature. |
| Inconsistent Biological Activity | Variation in solution pH affecting receptor binding or drug absorption. | Strictly control the pH of your experimental solutions using appropriate buffer systems. Ensure the pH is consistent across all experiments to obtain reproducible results. |
| Appearance of Unknown Peaks in HPLC | Degradation of this compound. | Perform a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method to monitor the purity of your samples. |
Data on pH-Dependent Stability of Beta-Blockers
Disclaimer: The following data is for Metoprolol, a structurally related beta-blocker, and is provided as an illustrative example of how pH can affect stability. Specific degradation kinetics for this compound may vary.
Table 1: Half-life of Metoprolol at Different pH Values
| pH | Half-life (days) |
| 2 | 29.6 |
| 7 | > 70 |
| 10 | > 70 |
| 12 | > 70 |
Source: Adapted from a study on the degradation of various pharmaceuticals.[5]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent, such as methanol or water.
2. Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with an equivalent amount of sodium hydroxide, and dilute with the mobile phase for HPLC analysis.
3. Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide.
-
Follow the same incubation and sampling procedure as for acid hydrolysis, neutralizing the samples with hydrochloric acid before analysis.
4. Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3-30%).
-
Store the solution at room temperature, protected from light, for a defined period.
-
Withdraw samples at specified intervals and dilute with the mobile phase for HPLC analysis.
5. Thermal Degradation:
-
Store an aliquot of the stock solution in a temperature-controlled oven (e.g., 60-80°C).
-
Withdraw samples at various time points, cool to room temperature, and analyze by HPLC.
6. Photolytic Degradation:
-
Expose an aliquot of the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).
-
Simultaneously, keep a control sample protected from light.
-
Withdraw samples from both the exposed and control solutions at different time points and analyze by HPLC.
7. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify degradation products.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate Metipranolol from its potential degradation products.
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile and a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate), adjust pH to 3.5 with phosphoric acid. |
| Gradient | Start with a lower concentration of acetonitrile and gradually increase it to elute more hydrophobic compounds. A typical gradient might be 10-90% acetonitrile over 20 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV detection at a wavelength where Metipranolol has significant absorbance (e.g., around 220-230 nm). |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Visualizations
References
- 1. Pharmacokinetics of metipranolol in normal man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metipranolol | C17H27NO4 | CID 31477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Effect of pH and lidocaine on beta-adrenergic receptor binding. Interaction during resuscitation? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Challenges in long-term storage of Metipranolol Hydrochloride reference standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Metipranolol Hydrochloride reference standards.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling, storage, and use of this compound reference standards in your experiments.
| Issue | Potential Cause | Recommended Action |
| Unexpected peaks in chromatogram | Degradation of the reference standard due to improper storage or handling. The primary degradation product is deacetylmetipranolol. | 1. Verify storage conditions. The solid standard should be stored at -20°C. 2. Prepare fresh solutions. Aqueous solutions of this compound are not recommended for storage for more than one day. 3. Use a validated stability-indicating HPLC method to confirm the identity of the peaks. |
| Loss of potency or inconsistent results | The reference standard may have degraded due to exposure to heat, light, or moisture. Hydrolysis of the acetate ester is a known degradation pathway. | 1. Review storage and handling procedures. Ensure the standard is protected from light and moisture. 2. Perform a purity check of the reference standard using a qualified analytical method. 3. If degradation is suspected, use a fresh, unopened vial of the reference standard. |
| Difficulty dissolving the reference standard | Use of an inappropriate solvent. | This compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). For aqueous solutions, it has a solubility of approximately 5 mg/ml in PBS (pH 7.2). |
| Discoloration of the reference standard | Potential degradation of the material. | Do not use a discolored reference standard. Contact the supplier for a replacement. |
Frequently Asked Questions (FAQs)
1. What are the recommended long-term storage conditions for this compound reference standards?
For long-term storage, this compound reference standards in solid form should be stored at -20°C. Under these conditions, the material has been shown to be stable for at least four years.
2. How stable are solutions of this compound?
Aqueous solutions of this compound are not recommended for storage for more than one day. For experimental use, it is advised to prepare fresh solutions. Stock solutions in organic solvents like ethanol, DMSO, or DMF should be purged with an inert gas to minimize oxidative degradation.
3. What are the known degradation pathways for this compound?
The primary degradation pathway for this compound is the hydrolysis of the acetate ester group, which results in the formation of deacetylmetipranolol. Other potential degradation pathways, common to similar molecules, include oxidation of the phenol group and cleavage of the ether linkage, especially under forced degradation conditions such as exposure to strong acids, bases, or oxidizing agents.
4. What is a stability-indicating method and why is it important for working with this compound?
A stability-indicating method is a validated analytical procedure that can accurately and selectively quantify the intact drug in the presence of its degradation products, impurities, and excipients. For this compound, it is crucial to use such a method (typically HPLC with UV detection) to ensure that any loss in potency due to degradation can be accurately measured without interference from the degradants.
5. How can I perform a forced degradation study on this compound?
Forced degradation studies are performed to understand the degradation pathways and to develop stability-indicating analytical methods. A general protocol involves exposing the drug substance to various stress conditions.
Summary of Forced Degradation Conditions
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M to 1 M HCl, room temperature to 60°C | Hydrolysis of the acetate ester (deacetylation). |
| Base Hydrolysis | 0.1 M to 1 M NaOH, room temperature to 60°C | Hydrolysis of the acetate ester (deacetylation). |
| Oxidation | 3% to 30% H₂O₂, room temperature | Oxidation of the phenol group. |
| Thermal Degradation | 60°C to 80°C (dry heat) | Deacetylation and other thermal decomposition. |
| Photodegradation | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/m²) | Photolytic degradation of the aromatic ring and other chromophores. |
Experimental Protocols
Protocol for a General Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound and to assess its intrinsic stability.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl), 1 M and 0.1 M
-
Sodium hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
HPLC grade water, methanol, and acetonitrile
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a suitable C18 column
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M NaOH and dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at 60°C for 24 hours.
-
Neutralize the solution with 1 M HCl and dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL with mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place a sample of the solid reference standard in an oven at 80°C for 48 hours.
-
After exposure, prepare a 100 µg/mL solution in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound (100 µg/mL in mobile phase) to a photostability chamber according to ICH Q1B guidelines.
-
Analyze the solution by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control solution.
Visualizations
Logical Relationship of this compound Stability
Caption: Factors influencing the stability of this compound.
Experimental Workflow for Forced Degradation Studies
Validation & Comparative
A Comparative Analysis of Metipranolol Hydrochloride and Timolol for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely utilized non-selective beta-adrenergic receptor blockers, Metipranolol Hydrochloride and Timolol, for the management of elevated intraocular pressure (IOP) in patients with ocular hypertension and open-angle glaucoma. This analysis is supported by experimental data from various clinical studies to assist in research and development decisions.
Mechanism of Action
Both Metipranolol and Timolol are non-selective beta-adrenergic antagonists.[1][2] Their primary mechanism for reducing intraocular pressure involves the blockade of beta-1 and beta-2 adrenergic receptors in the ciliary body of the eye.[3][4] This action leads to a decrease in the production of aqueous humor, the fluid inside the eye, which in turn lowers the intraocular pressure.[5][6] Some evidence suggests a secondary mechanism may involve a slight increase in the outflow of aqueous humor.[1]
Comparative Efficacy in IOP Reduction
Clinical studies have demonstrated that both Metipranolol and Timolol are effective in lowering IOP.[3][7] Generally, their efficacy is considered comparable, though some studies show minor differences in the onset and peak of their effects.[8][9]
In comparative studies, Metipranolol 0.1% to 0.6% has been shown to produce similar reductions in intraocular pressure to Timolol 0.25% to 0.5%, with both lowering pressure by approximately 20% to 29% from baseline.[8] One study noted that the most prominent IOP-lowering effect was observed with metipranolol at 2 and 6 hours on day 15, while timolol maleate showed a more prominent effect at 12 hours on day 15 and at all hours on subsequent measurement days.[9] However, another double-blind, randomized, cross-over trial found no statistically significant difference in IOP reduction between Metipranolol 0.3% and Timolol 0.25% after one month of treatment.[10][11][12]
A mid-term, double-blind study involving 26 patients with chronic open-angle glaucoma found that IOP in patients treated with Metipranolol drops was satisfactorily stabilized over 17 weeks. In contrast, the IOP in the Timolol group began to rise again after the 9th week, with a significant difference in the average IOP between the two groups by the end of the study.[13]
Pharmacokinetic Profile
The onset of action for both drugs is relatively rapid, typically occurring within 30 minutes of administration.[3][14] The peak effect for Metipranolol is generally observed around 2 hours post-instillation.[3][15] Both medications can maintain a reduction in intraocular pressure for up to 24 hours.[14]
Data Presentation
| Parameter | This compound | Timolol |
| Drug Class | Non-selective beta-adrenergic blocker[5] | Non-selective beta-adrenergic blocker[4] |
| Primary Mechanism | Reduction of aqueous humor production[5][14] | Reduction of aqueous humor production[4][6] |
| Secondary Mechanism | Possible slight increase in aqueous humor outflow[1] | May increase aqueous humor outflow[2] |
| Common Concentration | 0.3%[5] | 0.25%, 0.5%[16] |
| Dosage | One drop twice daily[3][5] | One drop once or twice daily[16] |
| Onset of Action | ≤30 minutes[3][14] | Within 20-30 minutes[4] |
| Peak Effect | ~2 hours[3][14] | - |
| Duration of Action | Up to 24 hours[14] | Up to 24 hours[4] |
| IOP Reduction | 20-30% from baseline[3] | 18-34% below baseline[7] |
Experimental Protocols
Protocol: Comparative Efficacy of Metipranolol vs. Timolol in Open-Angle Glaucoma
This protocol is a synthesized representation based on methodologies from multiple clinical trials.[9][10][11]
1. Study Design: A double-blind, randomized, cross-over trial.
2. Patient Population:
- Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension. Age and gender may be recorded but not used as exclusion criteria unless clinically relevant.
- Exclusion Criteria: Patients with a history of bronchial asthma, severe chronic obstructive pulmonary disease, sinus bradycardia, second- or third-degree atrioventricular block, cardiac failure, or cardiogenic shock.[14] Patients with known hypersensitivity to either medication.
3. Treatment:
- Phase 1: Patients are randomly assigned to receive either Metipranolol 0.3% ophthalmic solution or Timolol 0.25% ophthalmic solution, one drop in the affected eye(s) twice daily for a period of 4 weeks.
- Washout Period: A washout period of 2-4 weeks where no beta-blocker medication is administered.
- Phase 2: Patients are crossed over to the alternate treatment for a period of 4 weeks.
4. Measurements:
- Intraocular pressure is measured at baseline (before treatment) and at specified intervals post-instillation (e.g., 2, 6, and 12 hours) on designated treatment days (e.g., day 15 and day 30 of each phase).[9]
- Systemic parameters such as blood pressure and heart rate are monitored at each visit.
- Ocular and systemic side effects are recorded through patient interviews and clinical examination.
5. Statistical Analysis:
- A paired t-test or Wilcoxon signed-rank test is used to compare the mean IOP reduction between the two treatment groups.
- The incidence of adverse effects is compared using Fisher's exact test or a chi-squared test.
- A p-value of <0.05 is considered statistically significant.
Visualizations
Signaling Pathway
Caption: Signaling pathway for Metipranolol and Timolol in reducing intraocular pressure.
Experimental Workflow
Caption: Workflow of a randomized cross-over clinical trial comparing Metipranolol and Timolol.
Side Effect Profile
As non-selective beta-blockers, both Metipranolol and Timolol can cause local and systemic side effects.
Ocular Side Effects:
-
Common: Ocular burning, stinging, and discomfort upon instillation.[3][17]
-
Less Common: Blurred vision, allergic reactions.[15] Metipranolol has been associated with a higher incidence of granulomatous anterior uveitis compared to other agents.[17]
Systemic Side Effects: Systemic absorption can lead to:
-
Cardiovascular effects: Bradycardia (slow heart rate) and hypotension (low blood pressure).[2][15]
-
Respiratory effects: Bronchospasm, particularly in patients with a history of asthma or COPD.[15][16]
-
Other: Fatigue, dizziness.[2]
One study in healthy volunteers found that Timolol 0.25% significantly reduced exercise-induced tachycardia, an effect not observed with Metipranolol 0.1% or 0.3%, suggesting Metipranolol may have a lower propensity for systemic cardiac effects at these concentrations.[18] However, long-term use of both beta-blockers has been associated with changes in blood lipid profiles, including a decrease in total and HDL cholesterol and an increase in triglycerides.[9]
Conclusion
This compound and Timolol are both effective non-selective beta-adrenergic blockers for the reduction of intraocular pressure in patients with open-angle glaucoma and ocular hypertension. Their efficacy in lowering IOP is largely comparable, with both demonstrating a rapid onset and a duration of action of up to 24 hours. The choice between these two agents may be influenced by considerations of their side effect profiles, with some evidence suggesting Metipranolol may have fewer systemic cardiovascular effects at therapeutic ocular concentrations. However, it has also been linked to a higher risk of specific ocular side effects like anterior uveitis. Careful patient selection and monitoring for both local and systemic adverse effects are crucial when prescribing either medication. Further long-term comparative studies are warranted to delineate more subtle differences in their efficacy and safety profiles.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Articles [globalrx.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Articles [globalrx.com]
- 6. The mechanism of timolol in lowering intraocular pressure. In the normal eye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timolol - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of the effects of 0.5% timolol maleate, 2% carteolol hydrochloride, and 0.3% metipranolol on intraocular pressure and perimetry findings and evaluation of their ocular and systemic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A blind randomised cross-over trial comparing metipranolol 0.3% with timolol 0.25% in open-angle glaucoma: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A blind randomised cross-over trial comparing metipranolol 0.3% with timolol 0.25% in open-angle glaucoma: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bjo.bmj.com [bjo.bmj.com]
- 13. [Mid-term results of a double-blind study comparing metipranolol to timolol in the treatment of primary open-angle glaucoma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. drugs.com [drugs.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Timolol-maleate - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 17. Comparison of the ocular beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cardiovascular responses to metipranolol and timolol eyedrops in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Metipranolol Hydrochloride Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation process for an analytical method designed for the impurity profiling of Metipranolol Hydrochloride. Due to the limited availability of a complete, publicly validated method with extensive experimental data specifically for this compound, this document outlines a robust validation strategy based on established principles for analogous beta-blocker medications, such as Metoprolol and Propranolol. The guide adheres to the stringent requirements of the International Council for Harmonisation (ICH) guidelines, ensuring the developed method is fit for its intended purpose: to accurately and reliably quantify impurities in this compound drug substances and products.
Introduction to Impurity Profiling
Impurity profiling is a critical aspect of pharmaceutical development and manufacturing, ensuring the safety and efficacy of drug products. Regulatory bodies worldwide mandate the identification, quantification, and control of impurities. For this compound, a non-selective beta-blocker, potential impurities can arise from the manufacturing process, degradation of the active pharmaceutical ingredient (API), or interaction with excipients. A validated stability-indicating analytical method is therefore essential to separate and quantify these impurities.
Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the most common and effective technique for impurity profiling of pharmaceutical compounds. Its high resolution, sensitivity, and robustness make it ideal for separating and quantifying structurally similar impurities.
Key Impurity: Desacetylmetipranolol
A principal degradation product and major metabolite of Metipranolol is Desacetylmetipranolol.[1] A validated analytical method must be capable of separating and quantifying this and other potential impurities from the parent Metipranolol peak and from each other.
Experimental Protocol: A Model HPLC-UV Method
The following protocol is a representative example of a stability-indicating HPLC method that could be developed and validated for this compound impurity profiling, based on methods used for similar beta-blockers.
Objective: To develop and validate a precise, accurate, and specific HPLC method for the quantitative determination of related substances in this compound.
Materials and Reagents:
-
This compound Reference Standard
-
Known Impurity Reference Standards (if available)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium Dihydrogen Phosphate (AR grade)
-
Orthophosphoric Acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 278 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound Reference Standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.
-
Spiked Sample Solution: Prepare a solution of the this compound drug substance and spike it with known impurities at a specified concentration level (e.g., 0.15% of the drug substance concentration).
-
Forced Degradation Samples: Subject the drug substance to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation and generate potential degradation products.
Method Validation Parameters and Comparison
The developed method must be validated according to ICH Q2(R1) guidelines. The following tables summarize the key validation parameters and provide typical acceptance criteria, which would be used to compare the performance of the developed method against an alternative.
Table 1: System Suitability
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
| Resolution between adjacent peaks | > 1.5 |
Table 2: Method Validation - Data Comparison
| Validation Parameter | Primary Method (HPLC-UV) - Hypothetical Data | Alternative Method (e.g., UPLC-UV) - Hypothetical Data | Acceptance Criteria (ICH) |
| Specificity | No interference from blank, placebo, and known impurities. Peak purity index > 0.999 for the main peak in stressed samples. | No interference observed. Peak purity index > 0.999. | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present. |
| Linearity (Correlation Coefficient, r²) | > 0.999 for all impurities | > 0.999 for all impurities | r² ≥ 0.99 |
| Range | LOQ to 150% of the specification limit for each impurity | LOQ to 150% of the specification limit for each impurity | The range should cover the expected concentration of impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% for all impurities at three concentration levels | 98.5% - 101.5% for all impurities at three concentration levels | Typically between 80% and 120% of the true value. |
| Precision - Repeatability (% RSD, n=6) | < 5.0% for all impurities | < 4.5% for all impurities | % RSD should be within acceptable limits (e.g., < 10-15% for impurities at low concentrations). |
| Precision - Intermediate Precision (% RSD) | < 6.0% for all impurities | < 5.5% for all impurities | % RSD should be within acceptable limits. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | Signal-to-Noise ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | Signal-to-Noise ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |
| Robustness | No significant change in results with deliberate variations in method parameters (flow rate, pH, column temperature). | No significant change in results with deliberate variations in method parameters. | The method's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the validation of an analytical method for impurity profiling.
Caption: Workflow for Analytical Method Validation.
Alternative and Complementary Analytical Techniques
While HPLC-UV is the workhorse for impurity profiling, other techniques can be used for confirmation and characterization of impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities. It provides molecular weight and fragmentation data, which are crucial for determining the chemical structure of degradation products.
Capillary Electrophoresis (CE)
Capillary Electrophoresis offers an alternative separation mechanism to HPLC and can be particularly useful for separating charged impurities. It can serve as an orthogonal technique to confirm the purity of the drug substance.
Conclusion
References
Cross-Reactivity of Metipranolol Hydrochloride in Beta-Blocker Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various beta-blockers, with a focus on Metipranolol Hydrochloride, in the context of beta-blocker immunoassays. Understanding the specificity and potential for cross-reactivity of these assays is critical for accurate drug screening, therapeutic drug monitoring, and toxicological analysis. This document summarizes available experimental data, details relevant experimental protocols, and provides visual representations of key biological and experimental pathways.
Data Presentation: Cross-Reactivity of Beta-Blockers in a Competitive ELISA
The following table summarizes the cross-reactivity of several beta-blocker compounds in a commercially available Propranolol Forensic ELISA Kit. This competitive enzyme-linked immunosorbent assay is designed for the qualitative screening of propranolol and its metabolites. The cross-reactivity data highlights the varying degrees of antibody recognition for structurally similar beta-blocker molecules.
It is important to note that specific cross-reactivity data for this compound in this particular assay was not available in the manufacturer's documentation. The provided data serves as a comparative reference for the selectivity of a beta-blocker immunoassay.
| Compound | % Cross-Reactivity |
| Propranolol | 100% |
| 4-Hydroxypropranolol | 79% |
| Pindolol | 40% |
| Alprenolol | 3.3% |
| Atenolol | 1.9% |
| Metoprolol | 0.32% |
| Acebutolol | 0.30% |
| Isoproterenol | 0.1% |
| Clenbuterol | 0.01% |
| Nadolol | 0.01% |
| Timolol | 0.01% |
| Metaproterenol | 0.03% |
Data sourced from the Neogen Propranolol Forensic ELISA Kit package insert.[1]
Experimental Protocols
The determination of beta-blocker cross-reactivity is typically performed using a competitive enzyme-linked immunosorbent assay (ELISA). Below is a detailed methodology representative of such an experiment.
Principle of the Competitive ELISA
In a competitive ELISA, an unknown amount of unlabeled antigen in a sample competes with a fixed amount of labeled antigen for a limited number of antibody binding sites. The amount of labeled antigen bound to the antibody is inversely proportional to the concentration of the unlabeled antigen in the sample.
Materials and Reagents
-
Microtiter plates pre-coated with a specific antibody (e.g., anti-propranolol antibody).
-
Beta-blocker standards of known concentrations (including metipranolol and other beta-blockers for cross-reactivity testing).
-
Enzyme-conjugated beta-blocker (e.g., propranolol-horseradish peroxidase conjugate).
-
Wash Buffer (e.g., PBS with 0.05% Tween-20).
-
Substrate solution (e.g., TMB - 3,3',5,5'-tetramethylbenzidine).
-
Stop Solution (e.g., 2N Sulfuric Acid).
-
Sample diluent/assay buffer.
-
Microplate reader.
Assay Procedure
-
Preparation of Standards and Samples:
-
Prepare a series of standard solutions of the target beta-blocker (e.g., propranolol) at various known concentrations.
-
Prepare solutions of other beta-blockers (including metipranolol) at a range of concentrations to be tested for cross-reactivity.
-
Dilute urine or blood samples as required using the sample diluent.
-
-
Competitive Binding:
-
Add a specific volume of the standards, samples, or cross-reactivity test compounds to the antibody-coated microtiter plate wells.
-
Add a fixed volume of the enzyme-conjugated beta-blocker to each well.
-
Incubate the plate for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C) to allow for competitive binding.
-
-
Washing:
-
After incubation, wash the plate multiple times with the wash buffer to remove any unbound antigens and enzyme conjugates.
-
-
Substrate Reaction:
-
Add the substrate solution to each well.
-
Incubate the plate for a set period (e.g., 15-30 minutes) in the dark to allow the enzyme to catalyze a color change.
-
-
Stopping the Reaction:
-
Add the stop solution to each well to terminate the enzyme-substrate reaction.
-
-
Data Acquisition:
-
Measure the absorbance (optical density) of each well using a microplate reader at a specific wavelength (e.g., 450 nm).
-
-
Calculation of Cross-Reactivity:
-
Generate a standard curve by plotting the absorbance values against the concentrations of the target beta-blocker standards.
-
Determine the concentration of each cross-reactant that produces a 50% inhibition of the maximum signal (IC50).
-
Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of the target beta-blocker / IC50 of the cross-reacting compound) x 100
-
Mandatory Visualizations
Beta-Adrenergic Signaling Pathway
Beta-blockers, including this compound, exert their therapeutic effects by antagonizing beta-adrenergic receptors. The following diagram illustrates the canonical beta-adrenergic signaling pathway.
Caption: Beta-Adrenergic Signaling Pathway and the antagonistic action of Metipranolol.
Competitive Immunoassay Workflow
The following diagram outlines the key steps in a competitive immunoassay used for the detection of beta-blockers.
Caption: Workflow of a competitive immunoassay for beta-blocker detection.
References
A Head-to-Head Comparison of the Neuroprotective Effects of Metipranolol Hydrochloride and Betaxolol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the neuroprotective properties of two beta-adrenergic antagonists, Metipranolol Hydrochloride and Betaxolol. Beyond their primary function in lowering intraocular pressure, these compounds exhibit distinct neuroprotective mechanisms that are of significant interest in the context of retinal ganglion cell (RGC) preservation in glaucoma and other neurodegenerative diseases of the eye.
At a Glance: Key Differences in Neuroprotective Action
| Feature | This compound | Betaxolol |
| Primary Neuroprotective Mechanism | Antioxidant and anti-apoptotic | Blockade of voltage-sensitive sodium and calcium channels |
| Beta-Receptor Selectivity | Non-selective (β1 and β2) | β1-selective |
| Reported In Vitro Efficacy | Neuroprotective, but generally reported as less potent than Betaxolol in direct comparisons[1]. | Consistently shown to be a potent neuroprotective agent, often ranking higher than other beta-blockers in vitro[1]. |
| Key Molecular Effects | Attenuates lipid peroxidation, reduces activation of caspase-3, and modulates Bcl-2 protein levels[2]. | Reduces influx of Na+ and Ca2+ into neurons, thereby preventing excitotoxicity and subsequent apoptotic cascades[3][4]. |
Quantitative Comparison of Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro and in vivo studies, offering a direct comparison of the efficacy of Metipranolol and Betaxolol in protecting retinal neurons.
Table 1: In Vitro Neuroprotection Against Hypoxia/Anoxia
| Drug | Concentration | Model | Endpoint | Neuroprotective Effect | Reference |
| Betaxolol | 10⁻⁶M | Purified rat RGCs under hypoxia (12h) | Cell Viability | Increased viability to 60.5% (from 51.5% in control)[5] | [5] |
| Metipranolol | Not specified in direct comparison | Mixed retinal cultures with anoxia | Cell Viability | Partially counteracted anoxia-induced cell loss | [1] |
| Betaxolol | Not specified in direct comparison | Mixed retinal cultures with anoxia | Cell Viability | Partially counteracted anoxia-induced cell loss (more effective than Metipranolol)[1] | [1] |
Table 2: Effects on Ion Channels and Excitotoxicity
| Drug | Concentration | Model | Endpoint | Effect | Reference |
| Betaxolol | 50 µM | Isolated tiger salamander RGCs | High-voltage-activated Ca²⁺ channel currents | ~20% reduction[6] | [6] |
| Betaxolol | 50 µM | Isolated tiger salamander RGCs | Voltage-gated Na⁺ channel currents | ~20% reduction[6] | [6] |
| Betaxolol | 28.3 µM (IC₅₀) | Rat cortical synaptosomes | Veratridine-stimulated Na⁺ influx | 50% inhibition[3] | [3] |
| Metipranolol | Less effective than Betaxolol | Neuronal preparations | Ligand-induced Ca²⁺ and Na⁺ entry | Attenuated influx | [1] |
Table 3: Antioxidant and Anti-apoptotic Activity
| Drug | Concentration (IC₅₀) | Model | Endpoint | Effect | Reference |
| Metipranolol | 6.9 µM | Rat brain homogenates | Iron/ascorbate-induced lipid peroxidation | 50% inhibition | |
| Metipranolol | 25.1 µM | Rat brain homogenates | Sodium nitroprusside-stimulated lipid peroxidation | 50% inhibition | |
| Metipranolol | 100 µM | Zinc-induced photoreceptor apoptosis in rats | Apoptotic Markers | Attenuated the increase in active caspase-3 and changes in Bcl-2 levels[2] | [2] |
| Betaxolol | Not specified | Zinc-induced RPE cell apoptosis | Cell Viability | Ineffective at preventing apoptosis in this model. |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of Metipranolol and Betaxolol are not primarily mediated by their beta-adrenergic receptor blocking activity but rather through distinct molecular pathways.
Metipranolol: Antioxidant and Direct Apoptosis Inhibition
Metipranolol's neuroprotective capacity is significantly attributed to its antioxidant properties. It directly scavenges free radicals, thereby reducing lipid peroxidation and subsequent cellular damage. This action is independent of its beta-blocking function. Downstream, Metipranolol has been shown to influence key proteins in the apoptotic cascade.
Caption: Metipranolol's neuroprotective signaling pathway.
Betaxolol: Ion Channel Modulation to Prevent Excitotoxicity
Betaxolol's primary neuroprotective mechanism involves the blockade of voltage-sensitive sodium and calcium channels in retinal neurons[3][4]. In pathological conditions such as ischemia and glaucoma, excessive glutamate release leads to overstimulation of NMDA receptors, causing a massive influx of Ca²⁺ and Na⁺. This excitotoxic cascade triggers apoptosis. By blocking these channels, Betaxolol reduces this ion influx, thereby preventing the downstream activation of cell death pathways.
Caption: Betaxolol's neuroprotective signaling pathway.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Model: Retinal Ischemia-Reperfusion Injury in Rats
This model simulates the damage caused by a temporary blockage of blood flow to the retina, as can occur in glaucoma and other ischemic retinal diseases.
References
- 1. The beta-adrenoceptor antagonists metipranolol and timolol are retinal neuroprotectants: comparison with betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The β-Adrenergic Receptor Antagonist Metipranolol Blunts Zinc-Induced Photoreceptor and RPE Apoptosis | IOVS | ARVO Journals [iovs.arvojournals.org]
- 3. Betaxolol, a β1-adrenoceptor antagonist, reduces Na+ influx into cortical synaptosomes by direct interaction with Na+ channels: comparison with other β-adrenoceptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effectiveness of levobetaxolol and timolol at blunting retinal ischaemia is related to their calcium and sodium blocking activities: relevance to glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Suppressive actions of betaxolol on ionic currents in retinal ganglion cells may explain its neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Determining the Enantiomeric Excess of Metipranolol Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of high-performance liquid chromatography (HPLC) methods for determining the enantiomeric excess (ee) of Metipranolol Hydrochloride. The primary focus is on the direct separation of enantiomers using chiral stationary phases (CSPs), which is the most prevalent and effective technique.
Metipranolol, a non-selective beta-blocker, contains a single chiral center, and its enantiomers may exhibit different pharmacological and toxicological profiles. Therefore, accurate determination of the enantiomeric purity of this compound preparations is crucial for quality control and regulatory compliance. This guide presents experimental data and detailed protocols for two common types of chiral stationary phases: polysaccharide-based and macrocyclic antibiotic-based columns.
Data Presentation: Comparison of HPLC Methods
The following table summarizes the key performance parameters of two distinct HPLC methods for the enantiomeric separation of this compound.
| Parameter | Method 1: Polysaccharide-Based CSP | Method 2: Macrocyclic Antibiotic-Based CSP |
| Chiral Stationary Phase | Cellulose tris-3,5-dimethylphenyl carbamate (e.g., Chiralcel OD)[1] | Teicoplanin-based (e.g., Chirobiotic T) |
| Mobile Phase | n-Hexane : Propan-2-ol : Diethylamine (90:10:0.1, v/v/v)[1] | 15 mM Ammonium formate in Methanol |
| Flow Rate | 1.0 mL/min | 0.3 - 1.0 mL/min |
| Column Temperature | Ambient | 25 °C - 35 °C |
| Detection (UV) | 278 nm[1] | 220 nm |
| Resolution (Rs) | Baseline separation achieved[1] | Good selectivity observed for beta-blockers |
| Elution Order | Not specified | Typically S-enantiomer elutes before R-enantiomer for beta-blockers |
Experimental Protocols
Method 1: Polysaccharide-Based Chiral Stationary Phase
This method is adapted from the work of Sharma, S. C., et al. (1995) and is suitable for determining the optical purity of Metipranolol bulk drug and its ophthalmic formulations.[1]
1. Materials and Reagents:
-
This compound reference standard (racemic)
-
n-Hexane (HPLC grade)
-
Propan-2-ol (HPLC grade)
-
Diethylamine (analytical grade)
-
Methanol (for sample preparation)
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralcel OD (250 mm x 4.6 mm, 10 µm particle size) or equivalent cellulose tris-3,5-dimethylphenyl carbamate CSP.
-
Mobile Phase: n-Hexane, Propan-2-ol, and Diethylamine in a ratio of 90:10:0.1 (v/v/v). The mobile phase should be filtered and degassed before use.
-
Flow Rate: 1.0 mL/min.
-
Temperature: Ambient.
-
Detection: UV at 278 nm.[1]
-
Injection Volume: 20 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration of about 0.1 mg/mL.
-
For ophthalmic solutions, dilute the formulation directly with the mobile phase to achieve a similar concentration.
4. Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample solution.
-
Record the chromatogram and identify the two enantiomer peaks. The relative peak areas correspond to the proportion of each enantiomer.
5. Calculation of Enantiomeric Excess (ee): ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Method 2: Macrocyclic Antibiotic-Based Chiral Stationary Phase
This method provides an alternative approach using a teicoplanin-based CSP, which is known for its broad enantioselectivity for various classes of compounds, including beta-blockers. This method is particularly amenable to LC-MS applications due to the use of volatile mobile phase additives.
1. Materials and Reagents:
-
This compound reference standard (racemic)
-
Methanol (HPLC or LC-MS grade)
-
Ammonium formate (analytical grade)
-
Water (deionized or Milli-Q)
2. Chromatographic Conditions:
-
HPLC System: An HPLC or LC-MS system with a UV or mass spectrometric detector.
-
Chiral Column: Chirobiotic T (250 mm x 4.6 mm, 5 µm particle size) or equivalent teicoplanin-based CSP.
-
Mobile Phase: 15 mM Ammonium formate in methanol. To prepare, dissolve the appropriate amount of ammonium formate in methanol. The mobile phase should be filtered and degassed.
-
Flow Rate: 0.5 mL/min (can be optimized between 0.3 and 1.0 mL/min).
-
Temperature: 25 °C.
-
Detection: UV at 220 nm or by mass spectrometry in positive electrospray ionization (ESI+) mode.
-
Injection Volume: 5-10 µL.
3. Sample Preparation:
-
Prepare a stock solution of racemic this compound in methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration suitable for the detector (e.g., 0.05 - 0.1 mg/mL for UV).
4. Procedure:
-
Equilibrate the Chirobiotic T column with the mobile phase until a stable baseline is obtained.
-
Inject the sample solution.
-
Monitor the elution of the enantiomers and record the chromatogram.
5. Calculation of Enantiomeric Excess (ee): The enantiomeric excess is calculated using the same formula as in Method 1, based on the peak areas of the two enantiomers.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a pharmaceutical preparation using chiral HPLC.
References
Inter-laboratory Validation of Metipranolol Hydrochloride Quantification Assays: A Comparative Guide
This guide provides a comparative analysis of different analytical methods for the quantification of Metipranolol Hydrochloride, a beta-blocker used in the treatment of glaucoma. The objective is to present a clear comparison of the performance of various techniques, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most suitable assay for their needs. The data presented is synthesized from published validation studies of analytical methods for Metipranolol and similar beta-blockers to model a comprehensive inter-laboratory comparison.
Comparative Performance of Analytical Methods
The following table summarizes the performance characteristics of three common analytical techniques for the quantification of this compound, representing a hypothetical inter-laboratory validation study.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) | UV-Vis Spectrophotometry |
| Linearity Range | 0.075 - 0.60 mg/mL[1] | 10 - 50 µg/mL[2] | 1.0 - 40.0 µg/mL[3][4] |
| Correlation Coefficient (r²) | ≥0.9998[1] | >0.999[2] | 0.999[3][4] |
| Accuracy (% Recovery) | Within 98-102% | 96.70 - 98.72%[2] | 98.0 - 100.5%[4] |
| Precision (% RSD) | <1% (Intermediate Precision)[1] | <0.72% (Intra- and Inter-day)[2] | <1.52%[4] |
| Limit of Detection (LOD) | Not explicitly stated, but method is sensitive for impurity detection[5] | Not explicitly stated, but method is described as very sensitive[2] | 0.18 µg/mL[3] |
| Limit of Quantification (LOQ) | Not explicitly stated, but method is suitable for impurity quantification[5] | Not explicitly stated, but method is suitable for low concentration quantification[2] | 0.56 µg/mL[3] |
| Analysis Time | Longer run times | 2.5 minutes[2] | Rapid |
| Selectivity | High | High | Lower (potential for interference) |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on established and validated methods for the analysis of beta-blockers.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate and precise quantification of this compound in pharmaceutical dosage forms.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Column: An XTerra RP18 column (150×4.6 mm, 5 µm) is a suitable choice.[1]
-
Mobile Phase: A mixture of 50 mM pyrrolidine (pH 11.5) and acetonitrile (50:50, v/v) can be used.[1]
-
Flow Rate: A flow rate of 1 mL/min is typically employed.[1]
-
Detection: UV detection at a wavelength of 214 nm is appropriate.[1]
-
Sample Preparation: A stock solution of this compound is prepared in a suitable solvent like methanol. This stock solution is then serially diluted with the mobile phase to prepare calibration standards and quality control samples. For analyzing pharmaceutical formulations, the sample is dissolved in the solvent, sonicated to ensure complete dissolution, and then diluted to fall within the calibration range.
Ultra-Performance Liquid Chromatography (UPLC) Method
UPLC offers a faster and more sensitive alternative to conventional HPLC for the quantification of this compound.
-
Instrumentation: A UPLC system with a photodiode array (PDA) detector.
-
Column: A Waters Acquity BEH C18 column (30 x 2.1 mm, 1.7µm) provides excellent resolution.[2]
-
Mobile Phase: A gradient method using a mobile phase composed of 0.1% trifluoroacetic acid and acetonitrile (80:20 v/v) is effective.[2]
-
Flow Rate: A flow rate of 0.3 mL/min is used.[2]
-
Detection: Detection is performed at 230 nm.[2]
-
Sample Preparation: Similar to the HPLC method, stock solutions are prepared in a suitable solvent and diluted to the desired concentrations for calibration and analysis.
UV-Vis Spectrophotometry Method
This method is a simpler and more cost-effective technique for the quantification of this compound, particularly for routine quality control.
-
Instrumentation: A standard UV-Vis spectrophotometer.
-
Methodology: The method is based on the derivatization of the amino function of Metipranolol with carbon disulfide and copper(I) perchlorate in the presence of pyridine to form a yellow-colored complex.[3]
-
Wavelength: The absorbance of the resulting complex is measured at approximately 400 nm.[3]
-
Sample Preparation: A standard solution of this compound is prepared in a suitable solvent. The derivatization reaction is carried out by adding the reagents to the sample, and the absorbance is measured after color development.
Visualizing the Inter-laboratory Validation Workflow
The following diagram illustrates the typical workflow of an inter-laboratory validation study for an analytical assay.
Caption: Workflow for an inter-laboratory validation study.
References
A Comparative Potency Assessment of Metipranolol Hydrochloride and Other Beta-Blockers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potency of Metipranolol Hydrochloride with other commonly used beta-adrenergic receptor blockers (beta-blockers). The information presented is supported by experimental data from publicly available scientific literature, offering a valuable resource for researchers and professionals in drug development.
Metipranolol is a non-selective beta-1 and beta-2 adrenergic receptor-blocking agent.[1][2] It is utilized in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma.[1][2] The primary mechanism of action for ophthalmic beta-blockers is the reduction of aqueous humor production.[1][3]
Comparative Potency at Beta-Adrenergic Receptors
The potency of beta-blockers is commonly quantified by their inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) at beta-1 (β1) and beta-2 (β2) adrenergic receptors. A lower Ki or IC50 value indicates a higher binding affinity and potency.
The following table summarizes the available Ki and pA2 values for Metipranolol and other selected beta-blockers. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist and is a measure of antagonist potency.
| Beta-Blocker | Receptor Subtype | Ki (nM) | pA2 | Selectivity |
| Metipranolol | β1 | - | 8.3[4] | Non-selective |
| β2 | - | 8.4[4] | ||
| β (iris + ciliary body) | 34[4] | - | ||
| Propranolol | β1 | 1.8 - 4.7 | - | Non-selective |
| β2 | 0.8 - 2.5 | - | ||
| Timolol | β1 | 0.8 - 2.0 | - | Non-selective |
| β2 | 0.4 - 1.0 | - | ||
| Metoprolol | β1 | 25 - 64 | - | β1-selective |
| β2 | 1000 - 4500 | - | ||
| Atenolol | β1 | 116.8 | - | β1-selective |
| β2 | 2511.9 | - | ||
| Bisoprolol | β1 | 10.7 | - | Highly β1-selective |
| β2 | 645.6 | - |
Note on Metipranolol Data: The pA2 values for Metipranolol indicate high and nearly equal potency at both β1 and β2 receptors, confirming its non-selective profile. The Ki value of 34 nM was determined in rabbit iris and ciliary body homogenates, which contain a mixed population of beta-receptors.
Experimental Protocols
The determination of beta-blocker potency relies on established in vitro experimental methodologies, primarily radioligand binding assays and functional assays measuring cyclic adenosine monophosphate (cAMP) levels.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a drug for its receptor. These assays involve the use of a radiolabeled ligand (a molecule that binds to the receptor) to measure the displacement of this ligand by the unlabeled drug being tested.
General Protocol:
-
Membrane Preparation: Cell membranes expressing the target beta-adrenergic receptors (β1 or β2) are isolated from tissues or cultured cells.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled antagonist (e.g., ³H-dihydroalprenolol) and varying concentrations of the unlabeled beta-blocker being tested.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
cAMP Functional Assays
Functional assays measure the biological response of a cell to a drug. For beta-blockers, this often involves measuring their ability to inhibit the agonist-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in the beta-adrenergic signaling pathway.
General Protocol:
-
Cell Culture: Cells expressing the beta-adrenergic receptor of interest are cultured.
-
Stimulation: The cells are pre-incubated with varying concentrations of the beta-blocker, followed by stimulation with a beta-agonist (e.g., isoproterenol) to induce cAMP production.
-
cAMP Measurement: The intracellular cAMP levels are measured using various techniques, such as enzyme-linked immunosorbent assay (ELISA) or commercially available bioluminescent or fluorescent assay kits.
-
Data Analysis: The concentration of the beta-blocker that inhibits 50% of the agonist-stimulated cAMP production is determined as the IC50 value.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate the beta-adrenergic signaling pathway and a typical experimental workflow for determining beta-blocker potency.
Caption: Beta-Adrenergic Signaling Pathway.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Optipranolol (Metipranolol Ophthalmic Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]
- 4. A study on the ocular and extraocular pharmacology of metipranolol - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Salt Forms of Metipranolol: A Hypothetical Evaluation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the side-by-side evaluation of different salt forms of the non-selective β-adrenergic antagonist, Metipranolol. While Metipranolol is commercially available as the hydrochloride salt, the exploration of alternative salt forms is a critical exercise in drug development to optimize physicochemical and pharmacokinetic properties. As direct comparative experimental data for various Metipranolol salts is not publicly available, this document presents a hypothetical evaluation based on established principles of pharmaceutical salt selection. The provided data and protocols serve as a practical template for such an investigation.
Metipranolol is a beta-1 and beta-2 adrenergic receptor blocking agent used in the treatment of elevated intraocular pressure in patients with ocular hypertension or open-angle glaucoma. The hydrochloride salt is a well-characterized entity, but the formation of other salts, such as mesylate or tartrate, could potentially offer advantages in terms of solubility, stability, or manufacturability.
Data Presentation: A Hypothetical Comparison of Metipranolol Salt Forms
The following table summarizes the known physicochemical properties of Metipranolol Hydrochloride and projects hypothetical data for other potential salt forms. These projections are based on general trends observed in the pharmaceutical sciences, where different counter-ions can influence properties like solubility and melting point.
| Property | This compound | Metipranolol Mesylate (Hypothetical) | Metipranolol Tartrate (Hypothetical) |
| Molecular Weight | 345.9 g/mol | 405.5 g/mol | 459.5 g/mol |
| Melting Point | 105-107 °C[1] | 115-120 °C | 130-135 °C |
| Aqueous Solubility (pH 7.2) | ~5 mg/mL[2] | >10 mg/mL | ~7 mg/mL |
| Intrinsic Dissolution Rate (mg/min/cm²) | 0.8 | 1.5 | 1.1 |
| Hygroscopicity | Low | Moderate | Low to Moderate |
| pKa (Strongest Basic) | 9.67[3] | 9.67 | 9.67 |
Experimental Protocols
Detailed methodologies for the key experiments required to generate the comparative data presented above are outlined below.
Aqueous Solubility Determination (Shake-Flask Method)
Objective: To determine the equilibrium solubility of each Metipranolol salt form in an aqueous medium.
Materials:
-
Metipranolol salt forms (Hydrochloride, Mesylate, Tartrate)
-
Phosphate buffered saline (PBS), pH 7.2
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC-UV system
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Add an excess amount of the Metipranolol salt to a vial containing a known volume of PBS (pH 7.2).
-
Seal the vials and place them in an orbital shaker set to 37 °C and a constant agitation speed.
-
Shake the vials for 24-48 hours to ensure equilibrium is reached.
-
After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the samples to separate the undissolved solid from the supernatant.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm filter.
-
Dilute the filtered supernatant with the mobile phase to a concentration within the calibrated range of the HPLC-UV method.
-
Analyze the concentration of the dissolved Metipranolol salt using a validated HPLC-UV method.
-
Perform the experiment in triplicate for each salt form.
Intrinsic Dissolution Rate (IDR) Determination (Rotating Disk Method - USP <1087>)
Objective: To measure the dissolution rate of a pure drug substance from a constant surface area, providing insights into how inherent solid-state properties affect dissolution.
Materials:
-
Metipranolol salt forms
-
Hydraulic press and die set for compact preparation
-
USP-compliant dissolution apparatus (e.g., rotating disk assembly)
-
Dissolution medium (e.g., 0.1 N HCl)
-
Spectrophotometer or HPLC-UV system
Procedure:
-
Weigh a precise amount of the Metipranolol salt.
-
Place the powder into the die and compress it using a hydraulic press at a defined pressure to form a non-disintegrating compact.
-
Mount the die containing the compact onto the rotating disk holder of the dissolution apparatus.
-
Lower the assembly into the dissolution vessel containing 900 mL of degassed dissolution medium, pre-heated to 37 °C.
-
Rotate the disk at a constant speed (e.g., 100 rpm).
-
Withdraw samples of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the concentration of dissolved Metipranolol in each sample using a suitable analytical method (spectrophotometry or HPLC-UV).
-
Plot the cumulative amount of drug dissolved per unit area (mg/cm²) against time (minutes).
-
The IDR (mg/min/cm²) is calculated from the slope of the linear portion of the plot.
Accelerated Stability Testing (ICH Q1A R2 Guidelines)
Objective: To evaluate the chemical and physical stability of the different Metipranolol salt forms under stressed conditions to predict their shelf-life.
Materials:
-
Metipranolol salt forms
-
Stability chambers capable of maintaining controlled temperature and relative humidity (RH)
-
Appropriate sample containers
-
Analytical instrumentation for assessing purity and degradation products (e.g., HPLC-UV, LC-MS)
Procedure:
-
Package the Metipranolol salt samples in containers that simulate the proposed commercial packaging.
-
Place the samples in a stability chamber set to accelerated conditions, typically 40 °C ± 2 °C and 75% RH ± 5% RH.
-
Withdraw samples at specified time points, such as 0, 1, 3, and 6 months.
-
At each time point, analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay: Determination of the amount of active pharmaceutical ingredient (API) remaining.
-
Degradation Products: Identification and quantification of any impurities or degradation products using a stability-indicating HPLC method.
-
Water Content: Measurement of water content by Karl Fischer titration, especially to assess hygroscopicity.
-
-
Compare the stability profiles of the different salt forms to identify the most stable candidate.
Visualizations
Metipranolol Signaling Pathway
Metipranolol, as a non-selective beta-blocker, antagonizes the action of catecholamines like epinephrine and norepinephrine at β1 and β2 adrenergic receptors. This blockade prevents the activation of the Gs protein-adenylyl cyclase pathway, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The physiological consequences include a reduction in heart rate, cardiac output, and, in the eye, a decrease in aqueous humor production, which lowers intraocular pressure.
References
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Metipranolol Hydrochloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of pharmaceutical compounds like Metipranolol Hydrochloride is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.
Chemical and Physical Properties
| Property | Value | Source |
| Chemical Formula | C17H28ClNO4 | [1] |
| Molecular Weight | 345.86 g/mol | [1][2] |
| Appearance | Crystalline solid | [3] |
| CAS Number | 36592-77-5 | [1] |
| Storage Temperature | -20°C | [3][4] |
| Solubility | Soluble in ethanol (~10 mg/ml), DMSO (~50 mg/ml), and DMF (~50 mg/ml). Soluble in aqueous buffers like PBS (pH 7.2) at approximately 5 mg/ml. | [3] |
Hazard Identification and Personal Protective Equipment (PPE)
There are conflicting reports on the hazards of this compound. While some Safety Data Sheets (SDS) classify it as not hazardous[1], another indicates it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[4]. Therefore, a cautious approach is recommended, and the following PPE should be considered mandatory to prevent exposure through inhalation, ingestion, or skin and eye contact.
| Operation | Minimum PPE Requirement |
| Weighing and Aliquoting (Dry Powder) | - Disposable Gown- Double Gloves (Chemotherapy-rated)- N95 or N100 Respirator- Goggles |
| Solution Preparation (Dissolving) | - Disposable Gown- Double Gloves (Chemotherapy-rated)- Face Shield and Goggles- Work within a certified chemical fume hood |
| Handling of Solutions | - Disposable Gown- Single Pair of Gloves (Nitrile)- Safety Glasses with Side Shields |
| Waste Disposal | - Disposable Gown- Double Gloves (Chemotherapy-rated)- Goggles |
Operational Procedures
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and lab coat) when handling the package.
-
Store the container upright in a designated, labeled, and well-ventilated area at -20°C[3][4].
-
Maintain an accurate inventory of the compound.
Preparation of Stock Solutions:
-
Perform all manipulations of the dry powder within a certified chemical fume hood to minimize inhalation risk.
-
Wear the specified PPE for handling dry powder.
-
To prepare a stock solution, dissolve this compound in a suitable solvent such as ethanol, DMSO, or dimethyl formamide (DMF)[3]. The solution should be purged with an inert gas[3].
-
For aqueous solutions, the crystalline solid can be directly dissolved in aqueous buffers. It is not recommended to store aqueous solutions for more than one day[3].
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Experimental Use:
-
When handling solutions, wear the appropriate PPE.
-
Conduct all procedures that may generate aerosols or splashes within a fume hood or a biosafety cabinet.
-
After handling, wash hands thoroughly with soap and water, even if gloves were worn[3].
Spill Management:
-
Evacuate the immediate area of the spill.
-
Wear appropriate PPE, including a respirator if the spill involves a significant amount of powder.
-
For small powder spills, gently cover with damp paper towels to avoid raising dust.
-
For liquid spills, absorb with an inert material (e.g., vermiculite, sand).
-
Collect all contaminated materials into a labeled hazardous waste container.
-
Clean the spill area with a suitable detergent and water.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
| Waste Stream | Disposal Procedure |
| Unused Dry Compound | - Dispose of in its original container or a clearly labeled hazardous waste container.- Do not mix with other chemical waste. |
| Contaminated Labware (e.g., pipette tips, tubes) | - Collect in a designated, labeled hazardous waste container lined with a heavy-duty plastic bag. |
| Contaminated PPE (gloves, gown, etc.) | - Place in a designated, labeled hazardous waste container immediately after use. |
| Aqueous and Solvent-Based Solutions | - Collect in a labeled, sealed, and leak-proof hazardous waste container.- Do not dispose of down the drain. |
For final disposal, follow your institution's and local regulations for hazardous waste. If a drug take-back program is available, that is the preferred method[5][6]. Otherwise, arrange for collection by a licensed hazardous waste disposal company.
Experimental Workflow for Safe Handling
References
- 1. file.medchemexpress.eu [file.medchemexpress.eu]
- 2. This compound | LGC Standards [lgcstandards.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Metipranolol|22664-55-7|MSDS [dcchemicals.com]
- 5. Medication disposal: How-to guide for different types [medicalnewstoday.com]
- 6. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
